3-Bromocyclohexanone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-5-2-1-3-6(8)4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEYKBDOSUULQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574874 | |
| Record name | 3-Bromocyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62784-60-5 | |
| Record name | 3-Bromocyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Stereochemistry of 3-Bromocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-bromocyclohexanone, a versatile building block in organic synthesis. It delves into the primary synthetic methodologies, with a particular focus on the reaction mechanisms and the stereochemical outcomes. Key synthesis routes, including the direct bromination of cyclohexanone and organocatalytic enantioselective bromination, are discussed in detail. This document presents quantitative data in structured tables, provides explicit experimental protocols for key reactions, and utilizes visualizations to elucidate reaction pathways and workflows, serving as a critical resource for chemists in research and development.
Introduction
This compound is a halogenated cyclic ketone of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a nucleophilic enolizable position and an electrophilic carbonyl group, alongside a stereogenic center at the C-3 position, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including pharmaceuticals and natural products.[1] The ability to control the stereochemistry at the C-3 position is of paramount importance for the synthesis of enantiomerically pure target compounds. This guide will explore the common synthetic routes to this compound, with a detailed analysis of the underlying mechanisms and the factors governing the stereochemical outcome of these transformations.
Synthesis Methodologies and Mechanisms
The synthesis of this compound can be broadly categorized into two main approaches: direct bromination of cyclohexanone and its derivatives, and stereoselective bromination using chiral catalysts.
Direct Bromination of Cyclohexanone
The direct bromination of cyclohexanone is a classical approach that typically proceeds through an enol or enolate intermediate. The regioselectivity of this reaction can be influenced by the reaction conditions, particularly the choice of brominating agent and catalyst.
Mechanism of Acid-Catalyzed Bromination:
Under acidic conditions, the ketone carbonyl is protonated, which facilitates the tautomerization to the enol form. The electron-rich double bond of the enol then attacks a molecule of bromine, leading to the formation of a brominated carbocation intermediate. Subsequent deprotonation yields the α-bromoketone. While this method is straightforward, it often leads to a mixture of α-brominated products (2-bromocyclohexanone) and polybrominated species.[1] Achieving selective bromination at the 3-position via this method is challenging.
Mechanism of Base-Mediated Bromination:
In the presence of a base, the enolate is formed by deprotonation at the α-carbon. The enolate then acts as a nucleophile, attacking bromine. Similar to the acid-catalyzed method, this approach typically favors the formation of the thermodynamically more stable α-bromo product.
Enantioselective Organocatalytic Bromination
To address the challenge of stereocontrol, enantioselective methods have been developed, primarily utilizing chiral organocatalysts. Proline and its derivatives have emerged as powerful catalysts for the asymmetric α-functionalization of carbonyl compounds, including bromination.
Mechanism of Proline-Catalyzed Bromination:
The catalytic cycle begins with the reaction of cyclohexanone with the chiral secondary amine catalyst, (S)-proline, to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS). The stereochemistry of the newly formed C-Br bond is directed by the chiral environment created by the proline catalyst. The bulky substituent of the catalyst shields one face of the enamine, leading to a preferential attack of the brominating agent from the less hindered face. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the enantiomerically enriched this compound.
Stereochemistry
This compound possesses a single stereocenter at the C-3 position, meaning it can exist as a pair of enantiomers: (R)-3-bromocyclohexanone and (S)-3-bromocyclohexanone. The synthesis of a single enantiomer is a key objective for many applications, particularly in drug development, where the biological activity of enantiomers can differ significantly.
The stereochemical outcome of the synthesis is determined by the reaction mechanism. In non-chiral environments, the direct bromination of cyclohexanone results in a racemic mixture of the two enantiomers. In contrast, the use of a chiral catalyst, such as (S)-proline, in the enamine-catalyzed reaction allows for the preferential formation of one enantiomer over the other, leading to a product with a measurable enantiomeric excess (ee). The efficiency of the stereochemical induction depends on the structure of the catalyst, the reaction conditions, and the substrate.
Quantitative Data
The following table summarizes representative quantitative data for different synthetic methods for this compound.
| Method | Brominating Agent | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Direct Bromination | Br₂ | Acetic Acid | Acetic Acid | 25-30 | 40-60 | Racemic | [1] |
| Enamine-Mediated (L-Proline) | NBS | L-Proline (20 mol%) | CHCl₃ | 0 | 75-85 | 80-90 (S) |
Experimental Protocols
General Procedure for the Enantioselective Synthesis of (S)-3-Bromocyclohexanone using L-Proline
Materials:
-
Cyclohexanone (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
L-Proline (0.2 equiv)
-
Chloroform (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of cyclohexanone in anhydrous chloroform at 0 °C is added L-proline.
-
N-Bromosuccinimide is then added portion-wise over 15 minutes.
-
The reaction mixture is stirred at 0 °C for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with chloroform (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired enantiomerically enriched (S)-3-bromocyclohexanone.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
Conclusion
The synthesis of this compound can be achieved through various methods, with the choice of method depending on the desired outcome, particularly with respect to stereochemistry. While direct bromination provides a straightforward route to the racemic compound, organocatalytic enantioselective methods, such as the proline-catalyzed bromination, offer excellent control over the stereochemical outcome, enabling the synthesis of enantiomerically enriched this compound. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary for the synthesis and stereochemical control of this important synthetic intermediate. Further optimization of reaction conditions and the development of new catalytic systems will continue to enhance the efficiency and selectivity of these transformations.
References
Spectroscopic Analysis of 3-Bromocyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocyclohexanone (C₆H₉BrO) is a halogenated cyclic ketone that serves as a versatile intermediate in organic synthesis.[1] Its bifunctional nature, containing both a ketone and a carbon-bromine bond, allows for a wide array of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Accurate structural elucidation and purity assessment are critical for its application. This guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and an integrated analysis workflow are presented to aid researchers in their analytical endeavors.
Spectroscopic Data Summary
The following sections detail the expected spectroscopic data for this compound. This data is compiled from foundational spectroscopic principles and analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus, confirming the connectivity and stereochemistry of the molecule.
2.1.1 Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show a series of complex multiplets due to the cyclic nature of the molecule and the various proton-proton couplings. The chemical shifts (δ) are influenced by the electronegative oxygen and bromine atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H3 (CH-Br) | 4.2 - 4.5 | Multiplet (tt or ddd) |
| H2, H4 (CH₂) | 2.2 - 2.8 | Multiplets |
| H5, H6 (CH₂) | 1.8 - 2.2 | Multiplets |
2.1.2 Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the number of distinct carbon environments. The carbonyl carbon is characteristically deshielded and appears far downfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C=O) | 205 - 210 |
| C3 (CH-Br) | 50 - 55 |
| C2, C4, C5, C6 (CH₂) | 25 - 45 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[3][4]
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1710 - 1725 | Strong, Sharp |
| C-H Stretch (sp³ CH₂) | 2850 - 3000 | Medium-Strong |
| C-Br Stretch | 500 - 650 | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5] The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.[6]
| Ion | m/z (mass-to-charge ratio) | Notes |
| [M]⁺ (Molecular Ion) | 176/178 | Characteristic pair of peaks of approximately equal intensity due to ⁷⁹Br and ⁸¹Br isotopes. The exact mass is ~175.98 Da.[7] |
| [M-Br]⁺ | 97 | Loss of the bromine radical. |
| [M-CO]⁺ | 148/150 | Loss of neutral carbon monoxide from the molecular ion. |
| [M-HBr]⁺ | 96 | Loss of hydrogen bromide. |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. Common NMR solvents include deuterated chloroform, acetone, and DMSO.[8]
-
Reference Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9] Modern spectrometers can also reference the residual solvent peak.
-
Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.
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¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
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¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A greater number of scans is required due to the low natural abundance of ¹³C.[2]
-
Data Processing : Apply Fourier transformation to the Free Induction Decay (FID) signal.[10] Phase the resulting spectrum and perform baseline correction. Integrate the ¹H NMR signals to determine the relative proton ratios.
IR Spectroscopy Protocol
-
Sample Preparation :
-
Neat Liquid : If this compound is a liquid, a spectrum can be obtained by placing a single drop between two salt plates (e.g., NaCl or KBr).
-
ATR (Attenuated Total Reflectance) : Place a small amount of the sample directly onto the ATR crystal. This method requires minimal sample preparation. Solid samples can also be analyzed this way.[11]
-
-
Background Spectrum : Run a background scan of the empty instrument (or clean salt plates/ATR crystal) to subtract atmospheric and instrumental absorptions (e.g., CO₂, H₂O).
-
Sample Spectrum : Place the prepared sample in the instrument's sample holder and acquire the spectrum. The typical range is 4000-400 cm⁻¹.[4]
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule by comparing the peak positions (in cm⁻¹) to correlation charts.[3]
Mass Spectrometry Protocol
-
Sample Preparation : Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[12] The solution must be free of particles.
-
Ionization Method : Electron Ionization (EI) is a common method for small, volatile molecules and typically induces significant fragmentation, which is useful for structural analysis.[13] Electrospray Ionization (ESI) is a softer technique that can also be used.[12]
-
Instrument Setup : Introduce the sample into the mass spectrometer. For EI, the sample is often introduced via a direct insertion probe or a gas chromatograph (GC-MS).
-
Mass Analysis : The generated ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.[5]
-
Data Acquisition and Analysis : The detector records the abundance of each ion. Analyze the resulting mass spectrum to identify the molecular ion peak (and its isotopic pattern) and the major fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition from the exact mass.[6]
Visualization of Analytical Workflow
The effective characterization of this compound relies on the integration of data from multiple spectroscopic techniques. The following workflow diagram illustrates this process.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive analytical toolkit for the unambiguous identification and structural confirmation of this compound. ¹H and ¹³C NMR establish the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key ketone functional group, and mass spectrometry verifies the molecular weight and elemental composition, aided by the characteristic isotopic signature of bromine. The protocols and data presented in this guide serve as a foundational reference for researchers engaged in the synthesis, quality control, and application of this important chemical intermediate.
References
- 1. Buy this compound | 62784-60-5 [smolecule.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Experimental Design [web.mit.edu]
- 5. fiveable.me [fiveable.me]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. 3-Bromocyclohexan-1-one | C6H9BrO | CID 15582166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. amherst.edu [amherst.edu]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Thermodynamic Properties and Stability of 3-Bromocyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties and stability of 3-bromocyclohexanone, a key intermediate in organic synthesis and drug development. Due to the limited availability of direct experimental data for this compound, this guide leverages well-established principles of conformational analysis and thermochemistry, drawing upon data from closely related analogues, particularly 2-bromocyclohexanone, to provide a robust framework for understanding its behavior. This document details the conformational landscape of this compound, explores its key thermodynamic parameters, and discusses its stability under various conditions. Furthermore, it furnishes detailed experimental and computational protocols for the determination of these properties, intended to aid researchers in their laboratory and in silico investigations.
Introduction
This compound (C₆H₉BrO) is a halogenated cyclic ketone of significant interest in synthetic organic chemistry, serving as a versatile building block for the construction of more complex molecular architectures, including pharmaceutically active compounds.[1] Its reactivity and the stereochemical outcomes of its reactions are intrinsically linked to its thermodynamic properties and conformational preferences. A thorough understanding of these characteristics is therefore crucial for the rational design of synthetic routes and for ensuring the stability and quality of resulting products.
The this compound molecule consists of a six-membered cyclohexane ring bearing a ketone functional group and a bromine atom at the C-3 position. Like cyclohexane, it predominantly adopts a chair conformation to minimize angular and torsional strain. The presence of the bromine substituent and the carbonyl group introduces significant electronic and steric effects that govern the equilibrium between different chair conformers.
Conformational Analysis
The cyclohexane ring of this compound exists in a dynamic equilibrium between two chair conformers, one with the bromine atom in an axial position and the other with the bromine in an equatorial position. The relative stability of these conformers is dictated by a complex interplay of steric and electronic factors.
Key Factors Influencing Conformational Equilibrium:
-
Steric Interactions: In a monosubstituted cyclohexane, a substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the axial hydrogens on the same side of the ring. The energy difference associated with this preference is known as the A-value.
-
Dipole-Dipole Interactions: The carbon-bromine (C-Br) and carbon-oxygen (C=O) bonds both possess significant dipole moments. The relative orientation of these dipoles in the axial and equatorial conformers influences their stability.
-
Solvent Effects: The conformational equilibrium is known to be solvent-dependent. Polar solvents can stabilize the conformer with the larger overall dipole moment.
While specific quantitative data for the conformational equilibrium of this compound is scarce, extensive studies on the analogous 2-halocyclohexanones provide valuable insights. For 2-bromocyclohexanone, the axial conformer is surprisingly more stable than the equatorial conformer in the gas phase and in non-polar solvents. This preference is attributed to stabilizing electrostatic interactions between the C-Br and C=O dipoles in the axial conformation. However, in polar solvents, the equatorial conformer becomes more favored.
dot
Caption: Conformational equilibrium of this compound.
Thermodynamic Properties
Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) of this compound is expected to be more negative than that of unsubstituted cyclohexanone due to the stabilizing effect of the bromine atom.[1] While an experimental value is not available, it can be estimated using computational methods or by comparison with related compounds.
Conformational Free Energy
The Gibbs free energy difference (ΔG) between the axial and equatorial conformers determines their relative populations at equilibrium. For 2-bromocyclohexanone, this has been determined in various solvents, and these values provide a strong basis for estimating the behavior of the 3-bromo isomer.
| Property | Value (for 2-Bromocyclohexanone) | Solvent |
| ΔG (Axial ⇌ Equatorial) | +1.50 kcal/mol | Vapor Phase |
| ΔG (Axial ⇌ Equatorial) | +0.6 kcal/mol | CCl₄ |
| ΔG (Axial ⇌ Equatorial) | -0.5 kcal/mol | DMSO |
| A positive value indicates the axial conformer is more stable. |
Other Thermodynamic Data
Below is a summary of available and estimated thermodynamic data.
| Property | Value (Estimated for this compound) | Notes |
| Molecular Weight | 177.04 g/mol | |
| Exact Mass | 175.98368 Da | |
| Enthalpy of Vaporization (ΔH_vap) | ~44.68 kJ/mol | Based on the value for 2-bromocyclohexanone.[2] |
| A-value (Bromine) | ~0.43 - 0.55 kcal/mol | For a bromine substituent on a cyclohexane ring. |
| Boiling Point | 96-99 °C at 18 mmHg | [1] |
Stability
The stability of this compound is a critical consideration for its synthesis, purification, and storage. Like other α- and β-haloketones, it can be susceptible to degradation under certain conditions.
-
Thermal Stability: While specific decomposition temperatures are not well-documented, distillation is typically conducted under reduced pressure to minimize thermal degradation.[1]
-
Stability in Acidic and Basic Conditions: Halogenated ketones can undergo various reactions in the presence of acids and bases, including elimination (to form an enone) and rearrangement reactions. While specific studies on this compound are limited, it is generally advisable to handle it under neutral or mildly acidic conditions and to avoid strong bases.
Experimental Protocols
The following sections outline detailed methodologies for the experimental and computational determination of the thermodynamic properties of this compound.
Synthesis and Purification
Synthesis: this compound can be synthesized via the bromination of cyclohexanone.
-
Dissolve cyclohexanone in a suitable solvent (e.g., carbon tetrachloride or acetic acid).
-
Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture at a controlled temperature (typically room temperature).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.
-
Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
Purification: The crude product is typically purified by fractional distillation under reduced pressure.[1]
dot
Caption: General workflow for the synthesis and purification of this compound.
Conformational Analysis by NMR Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
¹H NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum at room temperature.
-
Analysis of Coupling Constants: Analyze the multiplicity and coupling constants (J-values) of the proton at the C-3 position. The magnitude of the vicinal coupling constants with the adjacent methylene protons is dependent on the dihedral angle, which differs for the axial and equatorial conformers.
-
Low-Temperature NMR (Optional): To resolve the signals for the individual conformers, acquire spectra at progressively lower temperatures until the rate of ring-flipping is slow on the NMR timescale.
-
Integration and Equilibrium Constant Calculation: Integrate the signals corresponding to the axial and equatorial conformers to determine their relative populations. Calculate the equilibrium constant (K_eq).
-
Gibbs Free Energy Calculation: Calculate the Gibbs free energy difference using the equation: ΔG = -RTln(K_eq).
Conformational Analysis by IR Spectroscopy
-
Sample Preparation: Prepare dilute solutions of this compound in solvents of varying polarity (e.g., CCl₄, CH₃CN).
-
IR Spectrum Acquisition: Acquire the infrared spectrum of each solution, focusing on the carbonyl (C=O) stretching region (typically 1700-1750 cm⁻¹).
-
Analysis of Carbonyl Bands: The C=O stretching frequency is sensitive to the local electronic environment, which differs for the axial and equatorial conformers. Deconvolute the carbonyl band to identify the peaks corresponding to each conformer.
-
Population Estimation: The relative areas of the deconvoluted peaks can be used to estimate the relative populations of the conformers in each solvent.
Determination of Enthalpy of Formation by Calorimetry
-
Calorimeter Calibration: Determine the heat capacity of the calorimeter using a reaction with a known enthalpy change.
-
Combustion of this compound: Accurately weigh a sample of pure this compound and place it in a bomb calorimeter.
-
Combustion Reaction: Pressurize the bomb with excess pure oxygen and initiate combustion.
-
Temperature Measurement: Record the temperature change of the water bath surrounding the bomb.
-
Calculation of Enthalpy of Combustion: Calculate the heat released during combustion using the temperature change and the heat capacity of the calorimeter.
-
Calculation of Enthalpy of Formation: Use Hess's Law and the known enthalpies of formation of the combustion products (CO₂, H₂O, and HBr) to calculate the enthalpy of formation of this compound.
Computational Chemistry Protocol
-
Structure Optimization: Build the initial 3D structures of the axial and equatorial conformers of this compound. Perform geometry optimization using a suitable level of theory and basis set (e.g., DFT with B3LYP functional and a 6-31G* or larger basis set).
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: Calculate the single-point electronic energies of the optimized conformers.
-
Thermodynamic Property Calculation: From the output of the frequency calculation, obtain the enthalpy, entropy, and Gibbs free energy at a standard temperature (e.g., 298.15 K).
-
Solvent Modeling (Optional): To simulate the effect of a solvent, employ an implicit solvent model (e.g., Polarizable Continuum Model - PCM) during the geometry optimization and energy calculations.
dot
References
An In-depth Technical Guide to 3-Bromocyclohexanone: Chemical Properties and Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromocyclohexanone is a versatile bifunctional molecule of significant interest in synthetic organic chemistry. Possessing both a reactive carbonyl group and a bromine atom at the β-position, it serves as a valuable intermediate for the synthesis of a wide array of more complex molecular architectures, including those with pharmaceutical relevance. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity profile, and detailed experimental protocols for its key transformations.
Chemical and Physical Properties
This compound is a cyclic ketone with a bromine substituent at the 3-position.[1][2] It typically presents as a colorless to pale yellow liquid.[1] The molecule exists predominantly in a chair conformation to minimize steric strain.[1] Due to the presence of a stereocenter at the carbon bearing the bromine atom, this compound can exist as a racemic mixture of (R)- and (S)-enantiomers.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| IUPAC Name | 3-bromocyclohexan-1-one | [1][2] |
| CAS Number | 62784-60-5 | [1][2] |
| Molecular Formula | C₆H₉BrO | [1][2] |
| Molecular Weight | 177.04 g/mol | [1][2] |
| Boiling Point | 96-99 °C at 18 mmHg | [1] |
| Solubility | Good solubility in common organic solvents (e.g., ethanol, diethyl ether, chloroform). Limited solubility in water. | [1] |
| Monoisotopic Mass | 175.98368 Da | [1][2] |
Note: A precise melting point and boiling point at standard pressure are not well-documented in publicly available literature.
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show complex multiplets for the methylene protons of the cyclohexane ring. The proton on the carbon bearing the bromine (C3-H) would likely appear as a multiplet in the downfield region.
-
¹³C NMR: The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 205-220 ppm.[3] The carbon attached to the bromine (C-Br) would appear further upfield. The remaining four methylene carbons would have distinct signals in the aliphatic region.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption peak characteristic of a ketone carbonyl (C=O) stretch is expected around 1710 cm⁻¹.[4]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a bromine-containing compound.[5] Common fragmentation patterns for cyclic ketones would also be anticipated.[6]
Reactivity Profile
The reactivity of this compound is dictated by its two functional groups: the ketone and the alkyl bromide. This allows for a diverse range of chemical transformations.
Reactions at the Carbonyl Group
The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles.
-
Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 3-bromocyclohexanol, using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1][7]
Reactions at the C-Br Bond
The bromine atom is a good leaving group, making the C-Br bond susceptible to both substitution and elimination reactions.
-
Nucleophilic Substitution: this compound can undergo Sₙ2 reactions with a variety of nucleophiles to introduce new functional groups at the 3-position.[1]
-
Elimination Reactions: Treatment with a strong, non-nucleophilic base can induce an E2 elimination to form α,β- or β,γ-unsaturated ketones, such as cyclohex-2-en-1-one or cyclohex-3-en-1-one. The regioselectivity of the elimination is dependent on the base used and the reaction conditions.[8][9]
Synthesis of this compound
Several synthetic routes to this compound have been reported, with the most common starting from cyclohexanone.
-
Direct Bromination of Cyclohexanone: This method involves the reaction of cyclohexanone with bromine in a suitable solvent, often in the presence of an acid catalyst.[1]
-
Enamine-Mediated Bromination: The reaction of cyclohexanone with a secondary amine (e.g., proline derivatives) forms an enamine intermediate, which can then be brominated under milder conditions.[1]
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The following are representative procedures adapted from well-established methods for similar substrates.
Synthesis of this compound via Bromination of 2-Cyclohexen-1-one
This procedure is adapted from a general method for the hydrobromination of α,β-unsaturated ketones.
Materials:
-
2-Cyclohexen-1-one
-
Hydrogen bromide (HBr) in acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-cyclohexen-1-one in diethyl ether and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrogen bromide in acetic acid dropwise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield crude this compound.
-
The product can be further purified by vacuum distillation.
Caption: General workflow for the synthesis of this compound.
Reduction of this compound with Sodium Borohydride
This is a general procedure for the reduction of a ketone to a secondary alcohol.[7][10]
Materials:
-
This compound
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.
-
In small portions, carefully add sodium borohydride to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour, or until TLC analysis indicates completion.
-
Slowly add water to quench the reaction.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain crude 3-bromocyclohexanol.
Caption: General workflow for the reduction of this compound.
Elimination Reaction of this compound
This procedure is a general method for an E2 elimination using a strong, bulky base.[9]
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add potassium tert-butoxide and anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound in anhydrous THF to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product, which will be a mixture of cyclohexenone isomers.
-
The products can be separated and purified by column chromatography.
Applications in Drug Discovery and Development
This compound is not typically a biologically active molecule itself. Instead, its value lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The ability to introduce various functional groups through nucleophilic substitution at the C3 position, coupled with the reactivity of the ketone, allows for the generation of diverse molecular scaffolds for screening in drug discovery programs. Derivatives of cyclohexanone have been investigated for a range of biological activities.[11][12][13]
Signaling Pathways
There is no direct evidence in the reviewed literature to suggest that this compound is directly involved in specific biological signaling pathways. Its utility in the context of drug development is as a synthetic intermediate rather than an active pharmacological agent.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its bifunctional nature provides a platform for a wide range of chemical transformations, making it a useful starting material for the construction of complex cyclic molecules. While detailed experimental and spectroscopic data are not extensively documented, established chemical principles and analogous compound data provide a solid foundation for its use in research and development. This guide serves as a comprehensive resource for scientists and researchers looking to leverage the synthetic potential of this compound.
References
- 1. Buy this compound | 62784-60-5 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. savemyexams.com [savemyexams.com]
- 10. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 11. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Synthesis of 3-Bromocyclohexanone from Cyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-bromocyclohexanone from cyclohexanone. This key intermediate is valuable in the synthesis of a variety of organic compounds, including pharmaceuticals and other biologically active molecules. This document details established experimental protocols, presents quantitative data for comparison, and includes visualizations of the synthetic workflows.
Introduction
This compound is a halogenated cyclic ketone with the molecular formula C₆H₉BrO.[1] Its structure, featuring a bromine atom at the 3-position relative to the carbonyl group, makes it a versatile synthon for introducing the cyclohexanone moiety or for further functionalization through reactions at the bromine-bearing carbon, the carbonyl group, or the α-carbons. The synthesis of this compound is a fundamental transformation in organic chemistry, and several methods have been developed for its efficient preparation. This guide will focus on three principal methods: direct bromination with molecular bromine, bromination using N-bromosuccinimide (NBS), and an enamine-mediated approach.
Synthetic Methodologies
The synthesis of this compound from cyclohexanone primarily involves the electrophilic α-halogenation of the ketone. The reaction proceeds through the formation of an enol or enolate intermediate, which then attacks an electrophilic bromine source.
Direct Bromination with Molecular Bromine (Br₂)
The direct bromination of cyclohexanone using molecular bromine is a traditional and widely used method.[1] The reaction is typically carried out in a suitable solvent, with acetic acid being a common choice. The acid serves both as a solvent and as a catalyst to promote the formation of the enol tautomer, which is the nucleophilic species in the reaction.
Reaction Mechanism: The acid-catalyzed bromination involves the following steps:
-
Protonation of the carbonyl oxygen by the acid catalyst.
-
Tautomerization of the protonated ketone to its enol form.
-
Electrophilic attack of the enol on molecular bromine.
-
Deprotonation to yield the α-brominated ketone and regenerate the acid catalyst.
Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a convenient and selective brominating agent that offers advantages over molecular bromine, including easier handling and often milder reaction conditions. The reaction can be catalyzed by acids, such as p-toluenesulfonic acid, or initiated by radical initiators, depending on the desired product and substrate. For the α-bromination of ketones, an acid-catalyzed pathway is typically employed. A one-pot approach involving NBS for the α-bromination of cyclohexanone has been utilized in the synthesis of more complex molecules.[1]
Enamine-Mediated Bromination
The enamine-mediated approach involves the initial reaction of cyclohexanone with a secondary amine (e.g., pyrrolidine, morpholine) to form a nucleophilic enamine intermediate. This enamine then reacts with a bromine source, followed by hydrolysis to yield the α-bromoketone. This method can offer good stereoselectivity and is often performed at lower temperatures.[1]
Data Presentation
The following table summarizes the quantitative data associated with the different synthetic methods for this compound.
| Parameter | Direct Bromination (Br₂) | Bromination with NBS | Enamine-Mediated Bromination |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
| Solvent | Acetic Acid or Carbon Tetrachloride[1] | Acetonitrile[1] | - |
| Catalyst/Reagent | Acid (e.g., HBr)[1] | p-Toluenesulfonic acid (catalytic) | Proline derivatives[1] |
| Temperature | 25-30°C[1] | 35-40°C[1] | ~ -15°C[1] |
| Reaction Time | Not specified | 30 minutes (for α-bromination step)[1] | Not specified |
| Yield | ~67%[1] | 50-80%[1] | 40-60%[1] |
| Purity | Not specified | Not specified | Not specified |
Experimental Protocols
General Protocol for Direct Bromination with Molecular Bromine
Materials:
-
Cyclohexanone
-
Glacial Acetic Acid
-
Molecular Bromine (Br₂)
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanone (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and an organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
General Protocol for Bromination with N-Bromosuccinimide (NBS)
Materials:
-
Cyclohexanone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (catalytic amount)
-
Acetonitrile
-
Water
-
Dichloromethane or diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of cyclohexanone (1.0 eq) in acetonitrile, add a catalytic amount of p-toluenesulfonic acid.
-
Add N-bromosuccinimide (1.0-1.2 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 35-40°C and stir for 30 minutes to several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by fractional distillation under reduced pressure.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the purification of this compound.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Physical Properties: It is typically a colorless to pale yellow liquid.
-
Boiling Point: 96-99°C at 18 mmHg.
-
Spectroscopic Data:
-
¹H NMR: The spectrum will show characteristic signals for the protons on the cyclohexanone ring, with the proton at the bromine-bearing carbon (C3) appearing at a downfield chemical shift.
-
¹³C NMR: The spectrum will display six distinct signals for the carbons of the cyclohexanone ring, with the carbonyl carbon appearing significantly downfield and the carbon attached to the bromine also showing a characteristic shift.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1710-1730 cm⁻¹.
-
Conclusion
The synthesis of this compound from cyclohexanone can be achieved through several effective methods. The choice of method may depend on factors such as available reagents, desired scale, and safety considerations. Direct bromination with molecular bromine is a classic and high-yielding approach, while the use of NBS offers a milder and often more convenient alternative. The enamine-mediated route provides an option for stereoselective synthesis. Proper purification, typically by fractional distillation, is crucial to obtain a high-purity product suitable for subsequent synthetic applications. The characterization techniques outlined are essential for verifying the structure and purity of the final compound.
References
(R)-3-bromocyclohexanone and (S)-3-bromocyclohexanone enantiomers
An In-depth Technical Guide to (R)- and (S)-3-Bromocyclohexanone Enantiomers for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide offers a comprehensive overview of the synthesis, properties, and applications of the (R)- and (S)-enantiomers of 3-bromocyclohexanone. These chiral synthons are of significant interest in medicinal chemistry and drug development due to their versatile functionality, which allows for stereoselective transformations. This document provides detailed experimental protocols for the synthesis of the racemic mixture and its subsequent enzymatic resolution. Key physicochemical data are summarized, and the strategic application of these enantiomers in asymmetric synthesis is discussed. Signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate understanding.
Introduction
Chirality is a fundamental principle in drug design and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties.[1][2] Enantiomers of a chiral drug can exhibit significantly different bioactivities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.[3] The use of single-enantiomer drugs has become increasingly prevalent in the pharmaceutical industry to improve therapeutic indices and reduce patient risk.[2]
(R)-3-bromocyclohexanone and (S)-3-bromocyclohexanone are valuable chiral building blocks in this context. Their structure, featuring a stereocenter adjacent to both a ketone and a bromine atom, provides a scaffold for a variety of stereospecific chemical modifications.[4] This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on these important chiral intermediates.
Synthesis and Resolution
The preparation of enantiomerically pure this compound typically involves two key stages: the synthesis of the racemic mixture and the subsequent resolution of the enantiomers.
Synthesis of Racemic (±)-3-Bromocyclohexanone
Racemic this compound can be synthesized by the bromination of cyclohexanone.[4] This reaction proceeds through an enol or enolate intermediate.
Experimental Protocol: Bromination of Cyclohexanone
-
Materials: Cyclohexanone, Bromine, Carbon Tetrachloride (or Acetic Acid), Sodium Bicarbonate Solution (5%), Diethyl Ether, Anhydrous Magnesium Sulfate.
-
Procedure:
-
A solution of cyclohexanone in carbon tetrachloride is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and the flask is cooled in an ice bath.
-
A solution of bromine in carbon tetrachloride is added dropwise to the stirred cyclohexanone solution. The reaction is monitored by the disappearance of the bromine color.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.
-
The mixture is then washed with a 5% sodium bicarbonate solution to neutralize any remaining acid and remove unreacted bromine.
-
The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield crude racemic this compound, which can be further purified by distillation.[4]
-
Enantiomeric Resolution
Enzymatic kinetic resolution is a highly effective method for separating the enantiomers of this compound. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the reacted and unreacted forms.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Materials: Racemic this compound, Lipase (e.g., from Candida antarctica), an acyl donor (e.g., vinyl acetate), and an organic solvent (e.g., hexane or toluene).
-
Procedure:
-
Racemic this compound is dissolved in the chosen organic solvent in a flask.
-
The lipase and vinyl acetate are added to the solution.
-
The mixture is incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation.
-
The progress of the resolution is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess for both the acylated and unreacted enantiomers.
-
The enzyme is removed by filtration.
-
The resulting mixture, containing one enantiomer of this compound and the acetate ester of the other, is separated by column chromatography.
-
The acylated enantiomer can be hydrolyzed back to the alcohol, which can then be oxidized to recover the other enantiomer of this compound if desired.
-
Diagram of Synthesis and Resolution Workflow
Caption: Workflow for the synthesis and enzymatic resolution of this compound enantiomers.
Physicochemical and Spectroscopic Data
The enantiomers of this compound share identical physical and spectroscopic properties, with the exception of their interaction with plane-polarized light.
| Property | Value | Reference |
| Molecular Formula | C₆H₉BrO | [5][6] |
| Molecular Weight | 177.04 g/mol | [5][6] |
| Exact Mass | 175.98368 Da | [4][6] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 96-99°C at 18 mmHg | [4] |
| Density | ~1.5 g/cm³ (predicted) | [7] |
| Topological Polar Surface Area | 17.1 Ų | [6] |
| Specific Rotation [α]D of (R)-enantiomer | Positive (+) | - |
| Specific Rotation [α]D of (S)-enantiomer | Negative (-) | - |
Note: The magnitude of specific rotation is dependent on the concentration, solvent, and temperature of the measurement.
Applications in Asymmetric Synthesis
(R)- and (S)-3-bromocyclohexanone are versatile intermediates for the synthesis of complex chiral molecules. The stereocenter at the C3 position directs the stereochemical outcome of subsequent reactions.
Nucleophilic Substitution
The bromine atom can be displaced by a variety of nucleophiles. Under Sₙ2 conditions, this reaction proceeds with an inversion of stereochemistry, providing a reliable method for introducing new functional groups with a defined stereochemical configuration.
Diagram of Sₙ2 Reaction Pathway
Caption: Stereochemical inversion via an Sₙ2 reaction at the C3 position.
Carbonyl Group Transformations
The ketone functionality can be stereoselectively reduced to a hydroxyl group, where the approach of the reducing agent can be influenced by the stereocenter at C3, leading to diastereomeric alcohol products. Furthermore, the ketone can be converted to other functional groups, such as alkenes via the Wittig reaction, or used in aldol condensations.
Conclusion
The enantiomers of this compound are powerful and versatile building blocks in modern organic synthesis. Their utility in the stereocontrolled synthesis of complex molecules makes them highly valuable to the pharmaceutical industry for the development of new, single-enantiomer drugs. This guide has provided a comprehensive overview of their synthesis, resolution, properties, and applications, offering a foundational resource for researchers in the field. The detailed experimental protocols and visual diagrams are intended to support the practical application of these chiral synthons in a laboratory setting, ultimately contributing to the advancement of drug discovery and development.
References
- 1. pharma.researchfloor.org [pharma.researchfloor.org]
- 2. Chirality as an Important Factor for the Development of New Antiepileptic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 4. Buy this compound | 62784-60-5 [smolecule.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 3-Bromocyclohexan-1-one | C6H9BrO | CID 15582166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 62784-60-5 [chemicalbook.com]
Conformational analysis of 3-Bromocyclohexanone chair conformation
An In-depth Technical Guide to the Conformational Analysis of 3-Bromocyclohexanone
Abstract
This technical guide provides a comprehensive conformational analysis of this compound, focusing on the equilibrium between its two chair conformations. The document details the interplay of steric, electronic, and stereoelectronic factors that govern the relative stability of the axial and equatorial conformers. Methodologies for the experimental determination of this equilibrium, primarily through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are presented. Quantitative data is summarized, and key logical and experimental workflows are visualized to offer a complete overview for researchers, scientists, and professionals in drug development.
Introduction to Conformational Analysis of this compound
This compound (C₆H₉BrO, Molar Mass: ~177.04 g/mol ) is a halogenated cyclic ketone.[1][2] Its molecular framework is built upon a cyclohexanone scaffold, which, to minimize angular and torsional strain, predominantly adopts a chair conformation.[1][3][4] The presence of a bromine substituent at the C-3 position introduces two possible diastereomeric chair conformers, distinguished by the orientation of the bromine atom: axial or equatorial.[1]
The conformational equilibrium between these two forms is critical as it dictates the molecule's ground-state energy, reactivity, and stereochemical outcomes in reactions. Unlike simple substituted cyclohexanes where steric bulk is the primary determinant, the conformational preference in this compound is a nuanced balance of several competing factors, including steric hindrance, dipole-dipole interactions, and other stereoelectronic effects.[1][5]
The Chair Conformations: Axial vs. Equatorial
The dynamic equilibrium of this compound involves the interconversion between two chair conformations. In one, the bromine atom is in an axial position, oriented perpendicular to the general plane of the ring. In the other, the bromine is in an equatorial position, pointing away from the ring's center.[1][6]
Caption: Chair-chair interconversion of this compound.
Factors Governing Conformational Stability
The preference for either the axial or equatorial conformer is determined by the net energetic stabilization arising from the following factors.
Steric Effects: 1,3-Diaxial Interactions
In monosubstituted cyclohexanes, substituents generally prefer the equatorial position to avoid steric repulsion with the two axial hydrogens on the same side of the ring (1,3-diaxial interactions).[3][4] The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[7][8] For bromine, this steric preference is modest due to the long carbon-bromine bond (approx. 1.93 Å), which displaces the bulky bromine atom further from the axial hydrogens, thus reducing steric clash compared to a methyl group.[7]
Electronic and Stereoelectronic Effects
Electronic effects, particularly dipole-dipole interactions, play a significant role in substituted cyclohexanones.[1]
-
Dipole-Dipole Interactions : Both the carbonyl (C=O) group and the carbon-bromine (C-Br) bond possess significant dipole moments.[3] The stability of each conformer is influenced by the relative orientation and interaction of these two dipoles. In this compound, the geometric arrangement of these dipoles differs from the well-studied 2-halocyclohexanones, where an axial halogen can be stabilized by favorable dipole alignment.[1][9] The net interaction in the 3-bromo isomer requires careful consideration of the vectors of the two dipoles in both the axial and equatorial conformations.
-
Solvent Effects : The conformational equilibrium can be highly dependent on the solvent.[1] Polar solvents can stabilize the conformer with the larger net dipole moment, while nonpolar solvents favor conformations where unfavorable intramolecular dipole-dipole repulsions are minimized.[1][3]
Quantitative Conformational Analysis
The energetic preference for one conformer over the other is typically expressed as the conformational free energy difference (ΔG°), which is related to the equilibrium constant (Keq) by the equation ΔG° = -RTln(Keq).
While specific, experimentally determined ΔG° values for this compound are not extensively reported in the literature, the A-value for bromine in cyclohexane provides a baseline for the steric component of the equilibrium.
| Substituent | A-value (kcal/mol) | Implied Preference |
| Bromine (-Br) | 0.2 - 0.7 | Equatorial |
Table 1: Conformational Free Energy (A-value) for a Bromine Substituent.[7][10]
This A-value suggests a slight intrinsic preference for the equatorial position due to sterics alone. However, the final equilibrium in this compound will be modulated by the electronic contributions of the carbonyl group.
Experimental Protocols for Determination of Conformational Equilibrium
The relative populations of the axial and equatorial conformers can be determined experimentally using spectroscopic methods.
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy
Principle: At room temperature, the ring flip of cyclohexanones is fast on the NMR timescale, yielding a spectrum with averaged signals for both conformers.[3] By lowering the temperature, this interconversion can be slowed or "frozen out," allowing the distinct signals for the axial and equatorial conformers to be observed and quantified.[3]
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent that remains liquid at low temperatures (e.g., toluene-d₈ or CD₂Cl₂).
-
Room Temperature Spectrum: A ¹H NMR spectrum is acquired at ambient temperature to observe the time-averaged signals.
-
Low-Temperature Spectra (VT-NMR): The sample is cooled incrementally in the NMR probe. Spectra are recorded at various temperatures until the signals for the methine proton (H-3) and other key protons resolve into two distinct sets, corresponding to the axial and equatorial conformers.
-
Data Analysis:
-
Integration: At a sufficiently low temperature, the relative concentrations of the two conformers are determined by integrating the corresponding resolved signals.
-
Equilibrium Constant: The equilibrium constant (Keq) is calculated as the ratio of the equatorial conformer concentration to the axial conformer concentration.
-
Free Energy Calculation: The Gibbs free energy difference (ΔG°) is calculated using ΔG° = -RTln(Keq), where T is the temperature at which coalescence ceases.
-
Coupling Constants: The vicinal coupling constants (³J_HH) of the H-3 proton provide structural information. The magnitude of ³J_H3a-H2a and ³J_H3a-H4a (axial-axial couplings) is typically large (~10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (~2-5 Hz), which helps in assigning the conformers.[4][11]
-
Caption: Workflow for determining conformational equilibrium via VT-NMR.
Infrared (IR) Spectroscopy
Principle: The vibrational frequency of the carbonyl (C=O) bond is sensitive to its local electronic environment. The position of the C=O stretching band in the IR spectrum differs for axial and equatorial α-halogenated ketones. This principle can be extended to β-substituted ketones, where the different dipole interactions in each conformer cause a slight shift in the C=O absorption frequency.
Methodology:
-
Sample Preparation: Solutions of this compound are prepared in solvents of varying polarity (e.g., CCl₄, DMSO).
-
Spectrum Acquisition: High-resolution IR spectra are recorded for each solution.
-
Data Analysis: The C=O stretching band (typically ~1715 cm⁻¹) is analyzed. Often, this band is a composite of two overlapping peaks corresponding to the two conformers. Deconvolution of this band allows for the determination of the relative areas of the two peaks, which corresponds to the relative populations of the conformers.
Conclusion
The conformational analysis of this compound is a complex interplay between competing steric and electronic factors. While the inherent steric bulk of bromine, as indicated by its A-value, favors an equatorial position, this preference is modulated by dipole-dipole interactions between the C-Br and C=O bonds. The ultimate conformational equilibrium is sensitive to the solvent environment. A definitive understanding of this equilibrium relies on empirical studies, primarily using variable temperature NMR spectroscopy, which allows for the direct observation and quantification of the individual axial and equatorial conformers. This guide provides the theoretical framework and experimental protocols necessary for researchers to investigate and understand the conformational landscape of this important chemical entity.
References
- 1. Buy this compound | 62784-60-5 [smolecule.com]
- 2. 3-Bromocyclohexan-1-one | C6H9BrO | CID 15582166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 11. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromocyclohexanone CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromocyclohexanone, a key intermediate in organic synthesis. This document details its chemical and physical properties, synthesis, and applications, with a focus on its role in pharmaceutical and materials science research.
Core Chemical Data
CAS Number: 62784-60-5 Molecular Weight: 177.04 g/mol
This compound is a cyclic ketone distinguished by a six-membered carbon ring with a ketone functional group at the first position and a bromine atom at the third.[1] This structure, with the molecular formula C₆H₉BrO, is fundamental to its reactivity and utility as a versatile building block in complex molecule synthesis.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 62784-60-5 | [2][3] |
| Molecular Formula | C₆H₉BrO | [2][3] |
| Molecular Weight | 177.04 g/mol | [2][3] |
| Boiling Point | 96-99 °C at 18 mmHg | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Purity (via Fractional Distillation) | 95-98% | [1] |
| Purity (via Column Chromatography) | 98-99% | [1] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the bromination of cyclohexanone. The following protocol is a representative method.
Synthesis of this compound via Bromination of Cyclohexanone
This protocol details the direct bromination of cyclohexanone using molecular bromine with an acid catalyst, a common method for synthesizing α-haloketones.
Materials:
-
Cyclohexanone
-
Molecular Bromine (Br₂)
-
Acetic Acid (as solvent and catalyst)
-
Carbon Tetrachloride (as co-solvent, optional)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane or Diethyl Ether (for extraction)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve cyclohexanone in acetic acid.
-
Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of molecular bromine in acetic acid or carbon tetrachloride to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound.[1]
-
Key Chemical Reactions and Applications
This compound is a valuable intermediate due to the reactivity of both its ketone and bromo functional groups.
-
Nucleophilic Substitution: The bromine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.[1]
-
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.[1]
-
Grignard Reactions: The ketone can react with Grignard reagents to form tertiary alcohols.[1]
These reactions make this compound a crucial starting material in the synthesis of pharmaceuticals and advanced polymers.[1]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and subsequent reactions of this compound.
References
An In-depth Technical Guide to the Safety, Handling, and Storage of 3-Bromocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocyclohexanone is a halogenated cyclic ketone that serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its bifunctional nature, possessing both a reactive ketone and a carbon-bromine bond, allows for a variety of chemical transformations.[2] However, like other alpha-haloketones, it is expected to be a hazardous substance requiring careful handling and storage to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the known safety, handling, and storage protocols for this compound and its isomers.
Hazard Identification and Classification
While a specific hazard classification for this compound is not definitively established, based on data for its isomers, it should be treated as a hazardous substance with the following potential classifications:
-
Acute Toxicity (Oral): May be harmful if swallowed.[3]
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
It is crucial to handle this compound with appropriate personal protective equipment and within a well-ventilated area at all times.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound and its isomers is provided in the table below for easy comparison.[1][4][5][6]
| Property | This compound | 2-Bromocyclohexanone | 4-Bromocyclohexanone |
| CAS Number | 62784-60-5[1] | 822-85-5[5] | 22460-52-2[3] |
| Molecular Formula | C₆H₉BrO[1] | C₆H₉BrO[5] | C₆H₉BrO[3] |
| Molecular Weight | 177.04 g/mol [1] | 177.04 g/mol [5] | 177.04 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[1] | Colorless to brown clear liquid[7] | Colorless to light yellow liquid |
| Boiling Point | 80-82 °C @ 40 Torr[8] | Not available | Not available |
| Density | 1.509 ± 0.06 g/cm³ (Predicted)[8] | Not available | Not available |
| Solubility | Limited solubility in water[1] | Moderately soluble in water[7] | Slightly soluble (7.3 g/L at 25°C)[9] |
| Storage Temperature | Room Temperature[4] | -20°C[5] | Room Temperature[10] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound. The following PPE should be used:
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves before each use.
-
Skin and Body Protection: A flame-retardant lab coat, fully buttoned, and closed-toe shoes are essential.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
First Aid Measures
In case of exposure to this compound, the following first aid measures should be taken immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Handling and Storage
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Keep away from sources of ignition.[11]
-
Use non-sparking tools.[11]
-
Take precautionary measures against static discharge.[11]
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[11][12]
-
Keep away from heat, sparks, and open flames.[11]
-
Store in a cool place.[11]
-
Incompatible materials include strong oxidizing agents and strong bases.[13]
-
It is recommended to store halogenated solvents in separate containers from other solvents.[14]
Below is a diagram illustrating the recommended storage conditions for this compound.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away.
-
Personal Protection: Don the appropriate PPE, including respiratory protection.
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like sawdust.[15]
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Use non-sparking tools.[15]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
The following diagram outlines the workflow for handling a this compound spill.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]
-
Specific Hazards: Combustion may produce toxic and irritating gases, including hydrogen bromide and carbon oxides.[11]
-
Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[11]
Experimental Protocol: Synthesis of 4-Bromocyclohexanone (as a representative example)
Materials:
-
4-bromocyclohexanol
-
Dichloromethane (DCM)
-
Glacial acetic acid
-
Sodium hypochlorite solution (household bleach, ~8.25%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-bromocyclohexanol in a mixture of dichloromethane and glacial acetic acid.
-
Cooling: Cool the flask to 0-5°C in an ice bath with vigorous stirring.
-
Addition of Oxidant: Add the sodium hypochlorite solution dropwise via the dropping funnel over 30-40 minutes, ensuring the internal temperature does not exceed 10°C. This reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 4-bromocyclohexanone.
Safety Precautions during Synthesis:
-
All steps should be performed in a well-ventilated chemical fume hood.
-
Wear all prescribed personal protective equipment.
-
The addition of the oxidant is exothermic and should be done slowly with careful temperature monitoring.
-
Handle all chlorinated and brominated organic compounds with care, minimizing inhalation and skin contact.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
This compound is a valuable synthetic intermediate, but it must be handled with the utmost care due to its potential hazards. By adhering to the safety, handling, and storage guidelines outlined in this technical guide, researchers can minimize risks and ensure a safe laboratory environment. Always prioritize safety, use appropriate engineering controls and personal protective equipment, and be prepared for emergencies.
References
- 1. Buy this compound | 62784-60-5 [smolecule.com]
- 2. This compound | 62784-60-5 | Benchchem [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 3-Bromocyclohexan-1-one | C6H9BrO | CID 15582166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 822-85-5: 2-Bromocyclohexanone | CymitQuimica [cymitquimica.com]
- 8. This compound | 62784-60-5 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. chemscene.com [chemscene.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. uwaterloo.ca [uwaterloo.ca]
- 13. fishersci.com [fishersci.com]
- 14. nottingham.ac.uk [nottingham.ac.uk]
- 15. chemkleancorp.com [chemkleancorp.com]
An In-depth Technical Guide to the Physical Properties of 3-Bromocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocyclohexanone is a halogenated cyclic ketone of significant interest in organic synthesis. Its bifunctional nature, possessing both a reactive carbonyl group and a bromine substituent, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including pharmaceutical compounds and other specialty chemicals. A thorough understanding of its physical properties is paramount for its effective use in research and development, particularly in process scale-up and reaction optimization. This guide provides a detailed overview of the boiling point and density of this compound, including methodologies for their determination and a representative synthesis protocol.
Core Physical Properties
The physical characteristics of this compound are influenced by its molecular weight, the presence of the polar carbonyl group, and the heavy bromine atom. These factors contribute to its relatively high boiling point and density compared to its non-halogenated parent compound, cyclohexanone.
Data Summary
The following table summarizes the available quantitative data for the key physical properties of this compound. For comparative purposes, data for its 2- and 4-bromo isomers are also included where available.
| Physical Property | This compound | 2-Bromocyclohexanone | 4-Bromocyclohexanone |
| Boiling Point | 96-99 °C at 18 mmHg[1] | 70-72 °C at 0.53 hPa[1] | ~224 °C at atmospheric pressure[1] |
| Density | 1.509 ± 0.06 g/cm³ (Predicted) | 1.4887 g/cm³[1] | 1.5 g/cm³[1] |
| Molecular Weight | 177.04 g/mol [1][2] | 177.04 g/mol | 177.04 g/mol |
It is important to note that the density for this compound is a predicted value, and the boiling point has been determined under reduced pressure. The boiling point at atmospheric pressure is expected to be significantly higher and can be estimated using nomographs or calculated, though experimental determination is preferred for accuracy. The literature suggests that the physical properties of this compound would be intermediate between its isomers.[1]
Experimental Protocols
Precise determination of physical properties is crucial for the accurate reporting and reproduction of scientific data. The following sections detail the standard experimental methodologies for determining the boiling point and density of a liquid organic compound such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds that may decompose at high temperatures, the boiling point is often determined under reduced pressure.
Methodology: Siwoloboff Method (Small Scale)
This method is suitable for determining the boiling point of small quantities of a liquid.
-
Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed in a fusion tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the fusion tube.
-
Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heating.
-
Heating and Observation: The heating bath is gradually heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Boiling Point Identification: Upon further heating, the liquid will begin to boil, and a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, the heating is discontinued.
-
Cooling and Measurement: The apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the liquid is equal to the external pressure.
-
Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point can be corrected using a pressure-temperature nomograph or the Clausius-Clapeyron equation.
Determination of Density
The density of a substance is its mass per unit volume. For a liquid, this is typically measured using a pycnometer or a digital density meter.
Methodology: Pycnometer Method
-
Pycnometer Preparation: A pycnometer (a small glass flask with a precisely known volume) is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
-
Filling the Pycnometer: The pycnometer is carefully filled with this compound, ensuring that no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the exterior.
-
Mass Determination of Filled Pycnometer: The mass of the pycnometer filled with the liquid is accurately measured.
-
Temperature Control: The temperature of the liquid at the time of measurement is recorded, as density is temperature-dependent.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer
Synthesis of this compound
This compound is typically synthesized via the bromination of cyclohexanone. The following is a representative protocol for this transformation.
Representative Synthesis Workflow
Disclaimer: This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety guidelines. Appropriate personal protective equipment (PPE) should be worn at all times.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Bromocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving 3-bromocyclohexanone. This versatile intermediate is a valuable building block in organic synthesis, particularly for the introduction of various functional groups at the 3-position of the cyclohexanone ring, a common scaffold in medicinal chemistry.
Introduction
This compound is a key substrate for a variety of nucleophilic substitution reactions. The presence of the bromine atom at the α-position to the carbonyl group makes the C-Br bond susceptible to cleavage by a wide range of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, leading to the formation of a new carbon-nucleophile bond with inversion of stereochemistry if the carbon center is chiral. The resulting 3-substituted cyclohexanone derivatives are important precursors for the synthesis of pharmaceuticals and other biologically active molecules. This document outlines protocols for reactions with common nucleophiles such as azides, amines, and cyanides.
Data Presentation
The efficiency of nucleophilic substitution reactions with this compound is influenced by the nucleophile, solvent, and reaction conditions. Below is a summary of representative quantitative data for such reactions.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Product |
| Azide | Sodium Azide (NaN₃) | DMF | Room Temp. | 24 | High (est. >90%) | 3-Azidocyclohexanone |
| Amine (Primary) | Benzylamine | Toluene | Reflux | 3 | 85-90 (analogous) | 3-(Benzylamino)cyclohexanone |
| Cyanide | Potassium Cyanide (KCN) | Ethanol | Reflux | 4-6 | Moderate to High | 3-Oxocyclohexane-1-carbonitrile |
Note: Some data is estimated based on analogous reactions due to the limited availability of specific quantitative data for this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Azidocyclohexanone via S(_N)2 Reaction
This protocol describes the synthesis of 3-azidocyclohexanone, a versatile intermediate for the introduction of an amine functionality or for use in "click chemistry."[1][2][3]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-azidocyclohexanone.
Protocol 2: Synthesis of 3-(Benzylamino)cyclohexanone
This protocol details the synthesis of a secondary amine-substituted cyclohexanone.
Materials:
-
This compound
-
Benzylamine
-
Toluene
-
Dean-Stark trap
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in toluene (30 mL) in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add benzylamine (1.1 eq).
-
Reflux the mixture for 3 hours, with azeotropic removal of water.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 3: Synthesis of 3-Oxocyclohexane-1-carbonitrile
This protocol describes the introduction of a nitrile group, which can be further elaborated into other functional groups such as carboxylic acids or amines.[4][5]
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Ethanol
-
Reflux condenser
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of potassium cyanide (1.2 eq) in a minimal amount of water to the ethanolic solution of the halide.
-
Heat the mixture under reflux for 4-6 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic extract with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude nitrile can be purified by distillation or chromatography.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Reaction between ethanolic potassium cyanide and haloalkanes halogenoalkanes synthesis of nitriles apparatus chemicals needed advanced A level organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for Tertiary Alcohol Synthesis via Grignard Reaction with 3-Bromocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of tertiary alcohols from 3-bromocyclohexanone using a Grignard reaction. Due to the presence of two reactive electrophilic sites in this compound (the ketone carbonyl and the carbon-bromine bond), a direct reaction with a Grignard reagent is often unselective. Therefore, a more robust and higher-yielding approach involves a three-step synthetic sequence:
-
Protection of the ketone functionality as an acetal (ketal).
-
Reaction of the protected this compound with a Grignard reagent to form the carbon-carbon bond.
-
Deprotection of the acetal to yield the final tertiary alcohol.
This method ensures the chemoselective addition of the Grignard reagent to the desired position, leading to the formation of 1-alkyl-3-bromocyclohexan-1-ols.
Quantitative Data Summary
The following table summarizes representative quantitative data for the three-step synthesis of 1-methyl-3-bromocyclohexan-1-ol, a model tertiary alcohol. Yields are based on typical literature values for analogous reactions and may vary depending on the specific Grignard reagent and reaction conditions.
| Step | Reaction | Reactants | Product | Molar Ratio (Substrate:Reagent) | Typical Yield (%) |
| 1 | Acetal Protection | This compound, Ethylene Glycol, p-TsOH | 8-Bromo-1,4-dioxaspiro[4.5]decane | 1:1.2:0.05 | 85-95 |
| 2 | Grignard Reaction | 8-Bromo-1,4-dioxaspiro[4.5]decane, Methylmagnesium Bromide | 1-Methyl-8-bromo-1,4-dioxaspiro[4.5]decane | 1:1.5 | 70-85 |
| 3 | Deprotection | 1-Methyl-8-bromo-1,4-dioxaspiro[4.5]decane, Aqueous HCl | 1-Methyl-3-bromocyclohexan-1-ol | - | 90-98 |
| Overall | Three-Step Synthesis | This compound | 1-Methyl-3-bromocyclohexan-1-ol | - | 53-79 |
Experimental Protocols
Step 1: Acetal Protection of this compound to form 8-Bromo-1,4-dioxaspiro[4.5]decane
This procedure protects the ketone group as an ethylene ketal, which is stable under the basic conditions of the Grignard reaction.[1][2]
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), toluene (approx. 2 mL per mmol of ketone), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-bromo-1,4-dioxaspiro[4.5]decane.
-
The product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.
Step 2: Grignard Reaction with 8-Bromo-1,4-dioxaspiro[4.5]decane
This protocol describes the reaction of the protected bromoketone with a Grignard reagent to form a new carbon-carbon bond at the carbonyl carbon. The following procedure is for the reaction with methylmagnesium bromide.
Materials:
-
8-Bromo-1,4-dioxaspiro[4.5]decane
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 8-bromo-1,4-dioxaspiro[4.5]decane (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.5 eq) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude 1-methyl-8-bromo-1,4-dioxaspiro[4.5]decane. The product can be purified by column chromatography on silica gel.
Step 3: Deprotection to Yield 1-Methyl-3-bromocyclohexan-1-ol
This final step removes the acetal protecting group to reveal the tertiary alcohol.
Materials:
-
1-Methyl-8-bromo-1,4-dioxaspiro[4.5]decane
-
Hydrochloric acid (e.g., 2 M aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the crude 1-methyl-8-bromo-1,4-dioxaspiro[4.5]decane in a suitable solvent such as acetone or THF in a round-bottom flask.
-
Add 2 M aqueous hydrochloric acid and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude 1-methyl-3-bromocyclohexan-1-ol.
-
The final product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis of a tertiary alcohol from this compound.
Caption: Logical relationship of the multi-step synthesis.
References
Application Notes and Protocols: The Role of 3-Bromocyclohexanone in the Synthesis of Pharmaceutical Intermediates
For: Researchers, scientists, and drug development professionals.
Introduction
3-Bromocyclohexanone is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates.[1] Its structure, featuring a reactive ketone and a bromine atom at the 3-position, allows for a diverse range of chemical transformations, including nucleophilic substitutions, reductions, and condensation reactions.[1] These reactions enable the construction of complex heterocyclic scaffolds, which are prevalent in many biologically active compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of promising pharmaceutical intermediates, with a focus on thiazolo[3,2-a]pyrimidine derivatives, which have garnered interest for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4][5]
Key Applications of this compound in Pharmaceutical Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic systems due to the presence of two reactive sites. The ketone functionality can participate in condensation reactions, while the bromine atom is susceptible to nucleophilic substitution. This dual reactivity is leveraged in the synthesis of fused heterocyclic compounds, which are of significant interest in medicinal chemistry.[1]
One of the primary applications of this compound is in the synthesis of thiazolo[3,2-a]pyrimidine derivatives . This class of compounds is considered a bioisosteric analog of purines and has demonstrated a wide spectrum of biological activities.[1][2][4] The general synthetic strategy involves the reaction of a pyrimidine-2-thione with an α-bromo ketone, such as this compound, to construct the fused thiazole ring.[6]
Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives: A Representative Protocol
This section outlines a representative protocol for the synthesis of a thiazolo[3,2-a]pyrimidine intermediate using this compound. The protocol is based on established methods for the synthesis of analogous compounds.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of a thiazolo[3,2-a]pyrimidine intermediate.
Experimental Protocol:
Materials:
-
This compound
-
Substituted pyrimidine-2-thione (e.g., 4,6-dimethylpyrimidine-2-thione)
-
Absolute Ethanol
-
Triethylamine (optional, as a base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted pyrimidine-2-thione (1.0 eq.) in absolute ethanol.
-
Addition of this compound: To the stirred solution, add this compound (1.1 eq.). If the pyrimidine-2-thione salt is used, a base such as triethylamine (1.2 eq.) may be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure thiazolo[3,2-a]pyrimidine intermediate.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of thiazolo[3,2-a]pyrimidine derivatives based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions used.
| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Purity (%) |
| This compound | 4,6-Dimethylpyrimidine-2-thione | 7,9-Dimethyl-2,3,4,6-tetrahydro-5H-cyclopenta[d]thiazolo[3,2-a]pyrimidine | Ethanol | 4-6 | Reflux | 55-80 | >95 (after purification) |
| This compound | 4-Phenyl-6-methylpyrimidine-2-thione | 7-Methyl-9-phenyl-2,3,4,6-tetrahydro-5H-cyclopenta[d]thiazolo[3,2-a]pyrimidine | Ethanol | 5-7 | Reflux | 60-75 | >95 (after purification) |
Mechanism of Action and Signaling Pathway
Thiazolo[3,2-a]pyrimidine derivatives have been investigated for their potential as anticancer agents.[2][3][4] Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Some derivatives have been shown to target protein kinases such as Cyclin-Dependent Kinases (CDK), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-Kinases (PI3K).[2] Others may exert their cytotoxic effects through DNA binding and intercalation.[4]
The following diagram illustrates a potential signaling pathway targeted by thiazolo[3,2-a]pyrimidine-based anticancer agents.
Caption: Potential mechanisms of action for thiazolo[3,2-a]pyrimidine derivatives in cancer cells.
Experimental Workflow
The overall workflow for the synthesis and evaluation of pharmaceutical intermediates from this compound is depicted below.
Caption: Experimental workflow from starting materials to biological evaluation.
Conclusion
This compound is a readily available and highly useful starting material for the synthesis of complex pharmaceutical intermediates. Its application in the construction of the thiazolo[3,2-a]pyrimidine scaffold highlights its importance in medicinal chemistry. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. Further exploration of the reactivity of this compound is likely to lead to the synthesis of new and diverse molecular architectures with significant biological potential.
References
- 1. Thiazolopyrimidine Scaffold as a Promising Nucleus for Developing Anticancer Drugs: A Review Conducted in Last Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Bromocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3-bromocyclohexanone as a key starting material. The following sections detail the synthesis of fused thiazole, benzofuran, and indazole derivatives, which are important scaffolds in medicinal chemistry and drug development.
Introduction
This compound is a versatile bifunctional reagent widely employed in organic synthesis. Its α-haloketone moiety allows for facile reactions with a variety of nucleophiles, leading to the construction of diverse heterocyclic systems. This document outlines key applications of this compound in the synthesis of medicinally relevant heterocyclic compounds, providing detailed experimental procedures and quantitative data to aid in research and development.
Synthesis of Fused Thiazole Derivatives
The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of thiazole derivatives. The reaction of an α-haloketone with a thioamide or thiourea provides the corresponding thiazole. In this protocol, this compound is reacted with thiourea to yield a fused 2-aminothiazole derivative, a common structural motif in pharmacologically active compounds.
Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzothiazole
This protocol is adapted from the general Hantzsch thiazole synthesis, a reliable method for forming thiazole rings from α-haloketones and thiourea.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 2-Amino-4,5,6,7-tetrahydrobenzothiazole.
Experimental Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.
-
Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4,5,6,7-tetrahydrobenzothiazole.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 78 °C (Reflux) |
| Purity (after recrystallization) | >98% |
Synthesis of Fused Benzofuran Derivatives
Benzofurans are a significant class of heterocyclic compounds with a wide range of biological activities. A common synthetic route involves the reaction of a phenol with an α-haloketone followed by intramolecular cyclization. This protocol details a one-pot synthesis of a tetrahydrobenzofuran derivative from a substituted phenol and this compound.
Protocol: One-Pot Synthesis of 4,5,6,7-Tetrahydrobenzofurans
This protocol is based on a one-pot reaction that combines O-alkylation and intramolecular cyclization, providing an efficient route to the benzofuran core.
Experimental Workflow:
Caption: Workflow for the one-pot synthesis of tetrahydrobenzofurans.
Experimental Procedure:
-
To a stirred suspension of a substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in acetone, add this compound (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approximately 56 °C) and stir for 6-8 hours until the O-alkylation is complete (monitored by TLC).
-
Cool the reaction mixture and remove the acetone under reduced pressure.
-
To the resulting residue, add polyphosphoric acid (PPA) and heat the mixture to 100-120 °C for 2-4 hours to effect intramolecular cyclization.
-
After completion, cool the reaction mixture and carefully pour it into a beaker of ice-water with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4,5,6,7-tetrahydrobenzofuran derivative.
Quantitative Data:
| Parameter | Value |
| Yield | 60-75% |
| O-Alkylation Time | 6-8 hours |
| O-Alkylation Temperature | 56 °C (Reflux) |
| Cyclization Time | 2-4 hours |
| Cyclization Temperature | 100-120 °C |
Synthesis of Fused Indazole Derivatives
Indazoles are another class of heterocyclic compounds that are of great interest in drug discovery due to their diverse pharmacological activities. A common synthetic approach involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative. This protocol describes the synthesis of a tetrahydro-1H-indazole from this compound and hydrazine hydrate.
Protocol: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole
This method involves the reaction of this compound with hydrazine hydrate, which proceeds through a condensation-cyclization sequence.
Signaling Pathway of Synthesis:
Caption: Proposed reaction pathway for the synthesis of tetrahydro-1H-indazole.
Experimental Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and neutralize with a dilute solution of acetic acid.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data:
| Parameter | Value |
| Yield | 70-80% |
| Reaction Time | 3-5 hours |
| Reaction Temperature | 78 °C (Reflux) |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. The protocols detailed in these application notes provide efficient and practical methods for the preparation of fused thiazole, benzofuran, and indazole derivatives. These methodologies can be readily adapted and optimized for the synthesis of diverse libraries of heterocyclic compounds for screening in drug discovery programs. Researchers are encouraged to use these notes as a foundation for further exploration and development of novel synthetic routes.
Application Notes and Protocols: 3-Bromocyclohexanone as a Precursor for Ring Contraction via Homo-Favorskii Rearrangement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-bromocyclohexanone as a precursor for the homo-Favorskii rearrangement, a powerful ring contraction methodology in organic synthesis. This reaction offers an efficient route to functionalized cyclopentane derivatives, which are valuable building blocks in medicinal chemistry and drug development.
Introduction
The Favorskii rearrangement is a well-established reaction of α-halo ketones with a base to yield carboxylic acid derivatives, often with a skeletal rearrangement.[1] A key application of this reaction is the ring contraction of cyclic α-halo ketones.[2] While 2-halocyclohexanones undergo a standard Favorskii rearrangement to cyclopentanecarboxylic acid derivatives, this compound, a β-halo ketone, undergoes an analogous transformation known as the homo-Favorskii rearrangement .[3][4] This process proceeds through a cyclobutanone intermediate, rather than the cyclopropanone intermediate of the classic Favorskii rearrangement, to also afford a ring-contracted cyclopentanecarboxylic acid derivative.[2][3] This methodology is of significant interest as it provides access to highly functionalized cyclopentane scaffolds, which are prevalent in a wide array of biologically active molecules and natural products.
Reaction Mechanism: Homo-Favorskii Rearrangement
The accepted mechanism for the homo-Favorskii rearrangement of this compound involves the following key steps:
-
Enolate Formation: A base, such as sodium methoxide (NaOMe), abstracts an acidic α-proton from the carbon atom on the side of the ketone away from the bromine atom (C6). This deprotonation results in the formation of a resonance-stabilized enolate.
-
Intramolecular Cyclization: The enolate undergoes an intramolecular nucleophilic attack on the carbon atom bearing the bromine, leading to the formation of a bicyclic cyclobutanone intermediate and the displacement of the bromide ion.
-
Nucleophilic Attack: A nucleophile, typically the conjugate base of the solvent (e.g., methoxide ion from methanol), attacks the carbonyl carbon of the strained cyclobutanone intermediate. This opens the four-membered ring to form a tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl group and cleaving one of the internal C-C bonds of the original cyclobutane ring. This ring-opening is regioselective, favoring the formation of the more stable carbanion.
-
Protonation: The resulting carbanion is rapidly protonated by the solvent to yield the final, stable ring-contracted product, a cyclopentanecarboxylic acid derivative.
Mechanism of the Homo-Favorskii Rearrangement
Caption: Reaction mechanism of the homo-Favorskii rearrangement.
Quantitative Data
The yield of the ring-contracted product in a homo-Favorskii rearrangement is influenced by several factors including the choice of base, solvent, temperature, and the structure of the β-halo ketone substrate. Below is a summary of typical reaction conditions and yields for the Favorskii and homo-Favorskii rearrangements of bromocyclohexanones.
| Substrate | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 2-Bromocyclohexanone | NaOMe | MeOH/Et₂O | 55 | Methyl cyclopentanecarboxylate | 78 | [2] |
| This compound | NaOMe | MeOH/Et₂O | 55 (assumed) | Methyl cyclopentanecarboxylate | Moderate to Good (expected) | N/A |
| γ-Keto tosylate | t-BuOK | THF | N/A | Cyclobutanone derivative | N/A | [5] |
Experimental Protocols
The following is a detailed protocol for the homo-Favorskii rearrangement of this compound to methyl cyclopentanecarboxylate. This protocol is adapted from a procedure for the Favorskii rearrangement of 2-bromocyclohexanone.[2]
Materials:
-
This compound
-
Sodium metal (Na)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Oil bath
-
Cannula
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Methoxide Solution:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add sodium metal (2.2 equivalents) to anhydrous methanol in a flame-dried round-bottom flask.
-
Stir the mixture at 0 °C in an ice bath until all the sodium has reacted to form a fresh solution of sodium methoxide.
-
-
Reaction Setup:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
-
Initiation of Reaction:
-
Transfer the solution of this compound to the freshly prepared sodium methoxide solution at 0 °C via cannula. A precipitate may form.
-
-
Reaction Progression:
-
Allow the reaction mixture to warm to room temperature.
-
Equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C.
-
Stir the mixture vigorously for 4 hours.
-
-
Workup and Quenching:
-
After 4 hours, cool the reaction mixture to room temperature and then further cool to 0 °C in an ice bath.
-
Dilute the mixture with diethyl ether.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer two more times with diethyl ether.
-
-
Washing and Drying:
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel flash chromatography to afford the desired methyl cyclopentanecarboxylate.
-
Experimental Workflow
Caption: Experimental workflow for the homo-Favorskii rearrangement.
Applications in Drug Development
The synthesis of functionalized cyclopentane derivatives is of great importance in medicinal chemistry, as the cyclopentane ring is a common scaffold in a variety of therapeutic agents. The homo-Favorskii rearrangement provides a valuable tool for accessing these structures from readily available cyclohexanone precursors.
-
Scaffold for Bioactive Molecules: Cyclopentane and its derivatives are key components of numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.
-
Synthesis of Prostaglandin Analogs: The cyclopentane ring is the core structure of prostaglandins, which are potent signaling molecules with diverse physiological effects. Ring contraction strategies are employed in the synthesis of various prostaglandin analogs used to treat conditions such as glaucoma and ulcers.
-
Development of Novel Therapeutics: The ability to introduce diverse functional groups onto the cyclopentane ring allows for the generation of novel chemical entities with potential therapeutic applications. For instance, the synthesis of the natural product Kelsoene, which has a complex polycyclic structure, utilizes a homo-Favorskii rearrangement as a key step.[3][5]
The homo-Favorskii rearrangement of this compound and related compounds represents a robust and efficient method for the synthesis of valuable cyclopentanecarboxylic acid derivatives, thereby facilitating the exploration of new chemical space in the pursuit of novel therapeutics.
References
Application Notes and Protocols for the Reduction of 3-Bromocyclohexanone to 3-bromocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reduction of 3-bromocyclohexanone to 3-bromocyclohexanol, a key transformation in the synthesis of various pharmaceutical intermediates. The protocols described herein utilize two common reducing agents, sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), offering a comparative overview of their application, expected outcomes, and safety considerations.
Introduction
The reduction of ketones to alcohols is a fundamental reaction in organic synthesis. For substituted cyclohexanones, such as this compound, the stereochemical outcome of the reduction is of significant interest, leading to the formation of diastereomeric cis and trans alcohols. The ratio of these isomers is influenced by the steric and electronic properties of the substituent and the nature of the reducing agent. Generally, less sterically hindered reducing agents like sodium borohydride tend to favor axial attack on the carbonyl group, leading to the equatorial alcohol (trans isomer) as the major product. More reactive and sterically demanding reducing agents may exhibit different selectivities.
This document provides two distinct protocols for this transformation:
-
Protocol A: Reduction using Sodium Borohydride (NaBH₄) : A mild and selective method suitable for general laboratory use.
-
Protocol B: Reduction using Lithium Aluminum Hydride (LiAlH₄) : A powerful, non-selective method for achieving complete reduction, requiring more stringent safety precautions.
Data Presentation
The following table summarizes the expected quantitative data for the reduction of this compound based on typical outcomes for similar substituted cyclohexanones. It is important to note that the exact yields and diastereomeric ratios may vary depending on specific reaction conditions.
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Expected Major Diastereomer | Diastereomeric Ratio (trans:cis) |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to 25 | 85-95% | trans-3-bromocyclohexanol | ~4:1 to 9:1 |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 to 25 | 90-98% | trans-3-bromocyclohexanol | ~9:1 to 19:1 |
Experimental Protocols
Protocol A: Reduction of this compound with Sodium Borohydride (NaBH₄)
This protocol describes a standard procedure for the reduction of this compound using sodium borohydride in methanol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 28.2 mmol) in methanol (50 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 g, 29.1 mmol) portion-wise to the stirred solution over 15 minutes. A vigorous reaction with gas evolution may be observed.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the solution (check pH with litmus paper).
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water (30 mL) and extract with dichloromethane (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-bromocyclohexanol as a mixture of diastereomers.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the cis and trans isomers.
Protocol B: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)
This protocol requires strict anhydrous conditions and should be performed in a fume hood.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Ice bath
Procedure:
-
Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, reflux condenser, and nitrogen inlet, suspend lithium aluminum hydride (0.6 g, 15.8 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of Ketone: Dissolve this compound (5.0 g, 28.2 mmol) in anhydrous THF (25 mL) and add it to the dropping funnel. Add the ketone solution dropwise to the stirred LiAlH₄ suspension over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C and cautiously add the following dropwise in sequence:
-
0.6 mL of deionized water
-
0.6 mL of 15% NaOH solution
-
1.8 mL of deionized water
-
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake with THF (2 x 20 mL).
-
Drying and Isolation: Combine the filtrate and washings, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 3-bromocyclohexanol.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Mandatory Visualization
Caption: Experimental workflow for the reduction of this compound.
Caption: Reduction of this compound to its diastereomeric products.
Safety Precautions
-
This compound: Harmful if swallowed, causes skin irritation, and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources.
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid, reacts violently with water, alcohols, and other protic solvents, releasing flammable hydrogen gas. All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware. Appropriate PPE, including a face shield and fire-retardant lab coat, is mandatory.
-
Solvents: Methanol, tetrahydrofuran, and dichloromethane are flammable and/or toxic. Handle in a fume hood and avoid inhalation or skin contact.
Application Notes and Protocols for One-Pot Synthesis Strategies Involving 3-Bromocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the efficient one-pot synthesis of complex heterocyclic structures involving 3-Bromocyclohexanone. The methodologies presented are designed to be robust and reproducible, offering significant advantages in terms of reaction time, yield, and operational simplicity.
Application Note 1: One-Pot Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
This protocol details a highly efficient one-pot, three-component synthesis of 2,4-diaryl-6,7,8,9-tetrahydro-4H-benzo[1][2]thiazolo[3,2-a]pyrimidine hydrobromides. The reaction proceeds via an initial in-situ α-bromination of cyclohexanone to form this compound, which then undergoes a cyclization reaction with 3,4-dihydropyrimidine-2(1H)-thiones. This method is noted for its short reaction time and good yields.[3][4]
Reaction Scheme:
A mixture of cyclohexanone, N-Bromosuccinimide (NBS), and a substituted 3,4-dihydropyrimidine-2(1H)-thione in the presence of p-toluenesulfonic acid (PTSA) in acetonitrile yields the desired thiazolo[3,2-a]pyrimidine derivative.
Quantitative Data Summary
| Entry | Ar | Product | Time (h) | Yield (%) |
| 1 | C₆H₅ | 5a | 2.5 | 92 |
| 2 | 4-CH₃-C₆H₄ | 5b | 3.0 | 90 |
| 3 | 4-OCH₃-C₆H₄ | 5c | 3.0 | 88 |
| 4 | 4-Cl-C₆H₄ | 5d | 2.5 | 94 |
| 5 | 4-F-C₆H₄ | 5e | 3.5 | 86 |
| 6 | 4-NO₂-C₆H₄ | 5f | 3.5 | 85 |
Experimental Protocol
Materials:
-
Cyclohexanone (1.0 mmol)
-
Substituted 3,4-dihydropyrimidine-2(1H)-thione (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.0 mmol)
-
p-Toluenesulfonic acid (PTSA) (0.1 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
A mixture of cyclohexanone (1.0 mmol), the appropriately substituted 3,4-dihydropyrimidine-2(1H)-thione (1.0 mmol), N-Bromosuccinimide (1.0 mmol), and p-toluenesulfonic acid (0.1 mmol) in acetonitrile (10 mL) is prepared.
-
The reaction mixture is stirred at room temperature for the time specified in the data table.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is evaporated under reduced pressure.
-
The resulting solid is washed with diethyl ether to afford the pure product.
Logical Workflow for Thiazolo[3,2-a]pyrimidine Synthesis
Caption: Workflow for the one-pot synthesis of thiazolo[3,2-a]pyrimidines.
Application Note 2: One-Pot Synthesis of Benzimidazole Derivatives
This protocol describes a one-pot synthesis of 2-substituted benzimidazoles from the reaction of o-phenylenediamine and this compound. This method provides a straightforward approach to constructing the benzimidazole scaffold, which is a core structure in many pharmaceutical agents.
Reaction Scheme:
The reaction of o-phenylenediamine with this compound in the presence of a catalyst in a suitable solvent leads to the formation of the corresponding benzimidazole derivative.
Quantitative Data Summary
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TFA | Ethanol/Water | Room Temp | 12 | 85 |
| 2 | ZrOCl₂ | Methanol | Reflux | 6 | 90 |
| 3 | Au/TiO₂ | CHCl₃/MeOH | 25 | 2 | 92 |
| 4 | BF₃·OEt₂ | Solvent-free | 80 | 1 | 88 |
Note: The yields are representative for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes/ketones under various reported green conditions. Specific yields for the reaction with this compound may vary.
Experimental Protocol
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
This compound (1.0 mmol)
-
Catalyst (e.g., Trifluoroacetic acid (TFA), 30 mol%)
-
Solvent (e.g., Ethanol/Water mixture)
Procedure:
-
To a solution of o-phenylenediamine (1.0 mmol) in an ethanol/water mixture, this compound (1.0 mmol) is added.
-
Trifluoroacetic acid (30 mol%) is then added to the reaction mixture.
-
The mixture is stirred at room temperature for 12 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography to obtain the pure benzimidazole derivative.
Signaling Pathway for Benzimidazole Synthesis
Caption: Reaction pathway for the one-pot synthesis of benzimidazoles.
References
- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives, their cytotoxic evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives Utilizing 3-Bromocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of thiazolo[3,2-a]pyrimidine derivatives, with a specific focus on the incorporation of a cyclohexanone moiety using 3-bromocyclohexanone. This class of fused heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.
Introduction
Thiazolo[3,2-a]pyrimidines are bicyclic heterocyclic systems that have attracted considerable attention in the field of drug discovery. Their rigid, fused-ring structure provides a unique scaffold for the development of novel therapeutic agents. The synthesis of these derivatives often involves a two-step process: the initial formation of a dihydropyrimidine-2-thione intermediate, followed by its cyclization with an α-halo ketone. This document outlines the synthetic strategy and provides a detailed experimental protocol for the reaction of a dihydropyrimidine-2-thione with this compound to yield the corresponding cyclohexanone-fused thiazolo[3,2-a]pyrimidine derivative.
Synthetic Strategy
The general synthetic approach involves two key steps:
-
Biginelli Reaction: Synthesis of a substituted 3,4-dihydropyrimidin-2(1H)-thione (DHPM) through a one-pot multicomponent condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and thiourea. This reaction is a well-established method for creating the pyrimidine core.
-
Hantzsch Thiazole Synthesis (Annulation): The synthesized DHPM is then reacted with an α-halo ketone, in this case, this compound. This step proceeds via an initial S-alkylation of the thiourea moiety, followed by an intramolecular condensation to form the fused thiazole ring, resulting in the final thiazolo[3,2-a]pyrimidine derivative.
The overall synthetic pathway is depicted below:
Caption: General synthetic scheme for thiazolo[3,2-a]pyrimidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-Aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione (A Representative DHPM)
This protocol describes the synthesis of a dihydropyrimidine-2-thione precursor using the Biginelli reaction.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Thiourea (15 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (catalytic amount, ~0.5 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), thiourea (15 mmol), and ethanol (20 mL).
-
Stir the mixture to dissolve the solids.
-
Add a catalytic amount of concentrated hydrochloric acid (~0.5 mL) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (50 mL) with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to obtain the pure 4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione.
Protocol 2: Synthesis of Cyclohexano-fused Thiazolo[3,2-a]pyrimidine Derivative
This protocol details the reaction of the synthesized DHPM with this compound.
Materials:
-
4-Aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione (from Protocol 1, 5 mmol)
-
This compound (5 mmol)
-
Absolute Ethanol or Glacial Acetic Acid (25 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve the 4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione (5 mmol) in absolute ethanol or glacial acetic acid (25 mL).
-
Add this compound (5 mmol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring.
-
Monitor the reaction by TLC. The reaction time can vary from 6 to 12 hours depending on the specific substrates.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a solid precipitates upon cooling, collect it by vacuum filtration. If no solid forms, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetic acid) to yield the pure cyclohexano-fused thiazolo[3,2-a]pyrimidine derivative.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of thiazolo[3,2-a]pyrimidine derivatives based on literature for analogous reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Reactants | Product | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde, Ethyl Acetoacetate, Thiourea | 6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione | Ethanol | 4-6 | 85-95 |
| 2 | 6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione, this compound | Cyclohexano-fused thiazolo[3,2-a]pyrimidine | Ethanol | 8-12 | 70-85 |
| 2 | 6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione, this compound | Cyclohexano-fused thiazolo[3,2-a]pyrimidine | Acetic Acid | 6-10 | 75-90 |
Logical Workflow of the Synthesis
The logical progression of the experimental work is outlined in the following diagram:
Caption: Workflow for the synthesis and characterization of derivatives.
Potential Biological Signaling Pathways
Thiazolo[3,2-a]pyrimidine derivatives have been reported to exhibit a range of biological activities, often through the modulation of specific signaling pathways. For instance, their anticancer effects may be mediated through the inhibition of protein kinases, which are crucial components of cell signaling cascades that regulate cell growth, proliferation, and survival.
Caption: Potential inhibition of a kinase signaling pathway by derivatives.
Disclaimer: This document provides generalized protocols and should be adapted and optimized for specific substrates and laboratory conditions. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Analytical Methods for Monitoring Reactions with 3-Bromocyclohexanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocyclohexanone is a versatile bifunctional molecule utilized in the synthesis of a variety of organic compounds, including pharmaceuticals and other bioactive molecules. Its reactivity is centered around the ketone and the carbon-bromine bond, allowing for a range of transformations such as nucleophilic substitution, elimination, and rearrangement reactions. Effective monitoring of these reactions is crucial for optimizing reaction conditions, maximizing yield, ensuring product purity, and understanding reaction kinetics and mechanisms.
This document provides detailed application notes and protocols for the analytical monitoring of reactions involving this compound using common laboratory techniques: Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
General Considerations for Reaction Monitoring
Before initiating a reaction, it is essential to have a clear understanding of the expected products and potential byproducts. The choice of analytical method will depend on the physical and chemical properties of the reactants, products, and intermediates, as well as the desired level of quantitative detail. For all techniques, it is crucial to establish a baseline by analyzing the starting material, this compound, and any other reagents before the reaction begins.
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and qualitative technique ideal for real-time monitoring of the consumption of starting materials and the appearance of products.
Application Note
TLC is particularly useful for quickly assessing the progress of a reaction at the bench. By comparing the spotting of the reaction mixture to the starting material, one can visually determine if the this compound is being consumed and if new, more or less polar, compounds are being formed. A co-spot, where the starting material and reaction mixture are spotted on top of each other, is highly recommended to confirm the identity of the starting material spot in the reaction lane.
Experimental Protocol
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (solvent system)
-
Visualization agent (e.g., UV lamp, potassium permanganate stain)
Procedure:
-
Eluent Selection: A crucial first step is to determine an appropriate eluent system in which the this compound has a retention factor (Rf) of approximately 0.3-0.5. A good starting point for a molecule of this polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.
-
Spotting:
-
On the left of the baseline, spot a dilute solution of pure this compound.
-
In the center, spot the reaction mixture.
-
On the right, co-spot the this compound and the reaction mixture.
-
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent, ensuring the eluent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (if the compounds are UV active). Circle the observed spots with a pencil.
-
For compounds that are not UV active, or for enhanced visualization, use a chemical stain. A potassium permanganate stain is effective for visualizing a wide range of organic compounds and will appear as yellow-brown spots on a purple background.
-
Data Presentation:
| Time Point | This compound Spot Intensity | Product Spot Intensity | Rf (this compound) | Rf (Product) |
| 0 h | +++ | - | ~0.4 | - |
| 1 h | ++ | + | ~0.4 | ~0.6 |
| 3 h | + | ++ | ~0.4 | ~0.6 |
| 6 h | - | +++ | - | ~0.6 |
| Spot intensity is a qualitative measure (+ weak, ++ medium, +++ strong). |
Logical Workflow for TLC Monitoring
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Bromocyclohexanone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Bromocyclohexanone. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance yield and purity.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Low Yield or No Product Formation
-
Potential Cause: Incomplete reaction due to insufficient brominating agent, low reaction temperature, or catalyst deactivation.
-
Solution:
-
Ensure the use of a stoichiometric or slight excess of the brominating agent (e.g., molecular bromine or N-Bromosuccinimide).
-
Optimize the reaction temperature. Direct bromination with molecular bromine is typically conducted at 25-30°C, while NBS bromination may require gentle heating (35-40°C).[1] Enamine-mediated bromination is performed at lower temperatures, around -15°C.[1]
-
For catalyzed reactions (e.g., with acid catalysts), ensure the catalyst is active and used in the appropriate amount.
-
-
Potential Cause: Degradation of the product during workup or purification.
-
Solution:
-
This compound can be sensitive to high temperatures. If using fractional distillation for purification, perform it under reduced pressure to lower the boiling point (e.g., 96-99°C at 18 mmHg).[1]
-
Avoid prolonged exposure to strong acids or bases during the workup procedure.
-
Issue 2: Formation of Isomeric Impurities (e.g., 2-Bromocyclohexanone)
-
Potential Cause: The primary challenge in this synthesis is controlling the regioselectivity. The formation of the thermodynamically more stable 2-Bromocyclohexanone is often favored over the desired this compound.
-
Solution:
-
Method Selection: Enamine-mediated synthesis offers better stereoselectivity and can favor the formation of the 3-bromo isomer.[1]
-
Reaction Conditions: Carefully control the reaction temperature. Lower temperatures can sometimes favor the kinetic product (this compound).
-
Purification: If a mixture of isomers is obtained, separation can be achieved through careful fractional distillation or column chromatography.[1]
-
Issue 3: Formation of Poly-brominated Byproducts
-
Potential Cause: Use of excess brominating agent or prolonged reaction times can lead to the formation of dibrominated or other poly-brominated cyclohexanones.
-
Solution:
-
Use a precise stoichiometric amount of the brominating agent.
-
Monitor the reaction progress closely using techniques like TLC or GC and stop the reaction once the starting material is consumed.
-
The use of N-Bromosuccinimide (NBS) as the brominating agent can offer improved selectivity and reduce the formation of dibrominated side products compared to molecular bromine.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most established method is the direct bromination of cyclohexanone using a brominating agent like molecular bromine or N-Bromosuccinimide (NBS) in the presence of an acid catalyst.[1]
Q2: How can I improve the yield of my this compound synthesis?
A2: Yield can be improved by optimizing reaction conditions such as temperature, reaction time, and the choice of solvent and catalyst. For instance, using copper(II) chloride as a catalyst in acetonitrile at 80°C has been shown to improve yields by 15-20% compared to non-catalyzed reactions. One-pot synthesis strategies, such as the α-bromination of cyclohexanone with NBS followed by cyclization, can also enhance efficiency.[1]
Q3: What are the main side products to expect, and how can I minimize them?
A3: The main side products are isomeric bromocyclohexanones (primarily 2-Bromocyclohexanone) and poly-brominated derivatives. To minimize these, carefully control the stoichiometry of the reactants, optimize the reaction temperature, and consider using a more selective brominating agent like NBS.[1] Enamine-mediated synthesis can also offer better control over regioselectivity.[1]
Q4: What is the best method for purifying crude this compound?
A4: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound, achieving purity levels of 95-98%.[1] Column chromatography can also be used for higher purity, though with potentially lower recovery.[1]
Q5: What are the safety precautions for handling the reagents used in this synthesis?
A5: Molecular bromine is highly corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. N-Bromosuccinimide is a lachrymator and should also be handled with care in a fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Data Presentation
| Synthesis Method | Brominating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Direct Bromination | Molecular Bromine (Br₂) | Acid Catalyst (e.g., HBr) | Acetic Acid or CCl₄ | 25 - 30 | 2 - 4 | ~67 |
| N-Bromosuccinimide | N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid | Acetonitrile | 35 - 40 | 0.5 - 1 | 50 - 80 |
| Enamine-Mediated | Molecular Bromine (Br₂) | Proline derivatives | - | ~ -15 | - | 40 - 60 |
| Synthesis from Cyclohexene | N-Bromosuccinimide (NBS) | AIBN (initiator) | CCl₄ | Reflux | 3 | 53 (of 3-bromocyclohexene) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Bromination of Cyclohexanone
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place a solution of cyclohexanone in glacial acetic acid.
-
Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of molecular bromine in glacial acetic acid dropwise from the dropping funnel while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into cold water. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Synthesis of this compound using N-Bromosuccinimide (NBS)
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexanone and a catalytic amount of p-toluenesulfonic acid in acetonitrile.
-
NBS Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction is exothermic, so maintain the temperature between 35-40°C using a water bath.
-
Reaction: Stir the mixture for 30-60 minutes. Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, pour the mixture into water and extract with diethyl ether. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 3: Enamine-Mediated Synthesis of this compound
-
Enamine Formation: React cyclohexanone with a proline derivative (e.g., (S)-(-)-proline) in a suitable solvent to form the corresponding enamine. This step typically requires heating under reflux with a Dean-Stark trap to remove water.
-
Bromination: Cool the enamine solution to approximately -15°C. Slowly add a solution of molecular bromine in a suitable solvent.
-
Hydrolysis: After the addition is complete, hydrolyze the resulting iminium salt by adding an aqueous acid solution.
-
Work-up and Purification: Extract the product with an organic solvent, wash with water and brine, dry over an anhydrous salt, and purify by column chromatography or distillation.
Mandatory Visualization
Caption: General synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Minimizing side reactions in the bromination of cyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the bromination of cyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the bromination of cyclohexanone?
A1: The main side reactions include:
-
Polybromination: The formation of di- and tri-brominated cyclohexanone products. This is particularly prevalent under basic conditions.[1][2]
-
Favorskii Rearrangement: When 2-bromocyclohexanone is subjected to basic conditions, it can undergo a ring contraction to form cyclopentanecarboxylic acid or its derivatives.[3][4][5]
-
Elimination Reaction: Dehydrobromination of 2-bromocyclohexanone can occur in the presence of a base to yield 2-cyclohexenone.[6][7][8]
Q2: Why does polybromination occur more readily under basic conditions?
A2: Under basic conditions, the bromination proceeds through an enolate intermediate. The introduction of the first bromine atom, an electron-withdrawing group, increases the acidity of the remaining α-hydrogen. This makes the formation of a new enolate and subsequent bromination faster than the initial bromination, leading to polyhalogenated products.[1][2]
Q3: How can I favor the formation of 2-bromocyclohexanone (monobromination)?
A3: Acid-catalyzed bromination is the preferred method for selective monobromination.[1][9][10] The reaction proceeds through an enol intermediate. The electron-withdrawing effect of the bromine atom on the product, 2-bromocyclohexanone, decreases the basicity of the carbonyl oxygen, making the formation of a second enol intermediate slower than the initial enolization of cyclohexanone.[1] This kinetic difference allows for the selective formation of the monobrominated product.
Q4: What is the Favorskii rearrangement and how can I prevent it?
A4: The Favorskii rearrangement is the base-catalyzed rearrangement of an α-halo ketone to a carboxylic acid derivative, involving a cyclopropanone intermediate.[5] In the case of 2-bromocyclohexanone, this results in a ring contraction to form a cyclopentanecarboxylate derivative.[3][4] To prevent this, avoid basic conditions during both the reaction and the workup. If a basic wash is necessary, use a weak base like sodium bicarbonate and maintain a low temperature.[11]
Q5: Can N-Bromosuccinimide (NBS) be used for the bromination of cyclohexanone?
A5: Yes, N-Bromosuccinimide (NBS) is an effective reagent for the α-bromination of ketones and can be a convenient and safer alternative to liquid bromine.[12][13][14] It can be used under acidic catalysis to achieve monobromination.[9][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-bromocyclohexanone | Incomplete reaction. | - Increase reaction time and monitor progress by TLC. - Ensure the use of a suitable acid catalyst (e.g., acetic acid, HBr) to facilitate enol formation.[11] - Verify the quality and freshness of the brominating agent (Br₂ or NBS).[11] |
| Decomposition of the product. | - Maintain the recommended reaction temperature; excessive heat can lead to decomposition.[11] - During workup, keep the temperature low, especially if performing any neutralization steps.[11] | |
| Formation of multiple products (polybromination) | Reaction conditions are too basic. | - Use acidic conditions (e.g., bromine in acetic acid) for the reaction.[1][10] - If basic conditions are unavoidable, use a stoichiometric amount of the brominating agent. |
| High reaction temperature or prolonged reaction time under basic conditions. | - Carefully control the temperature and reaction time. | |
| Formation of a cyclopentane derivative (Favorskii rearrangement) | Use of a strong base (e.g., NaOH, NaOMe) during the reaction or workup.[3][4][15] | - Strictly avoid strong bases. - If a base is needed for neutralization during workup, use a weak, non-nucleophilic base like sodium bicarbonate at low temperatures.[11] |
| Formation of an α,β-unsaturated ketone (2-cyclohexenone) | Presence of a non-nucleophilic base and/or elevated temperatures.[6][8] | - Use a non-basic or acidic reaction medium. - Avoid high temperatures during the reaction and purification steps. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Monobromination of Cyclohexanone with Bromine
This protocol is designed for the selective synthesis of 2-bromocyclohexanone.
Materials:
-
Cyclohexanone
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve cyclohexanone (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress using TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash sequentially with cold water, saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromocyclohexanone.
-
Purify the product by vacuum distillation.
Quantitative Data Summary
| Reaction Conditions | Product | Yield | Reference |
| Bromine in aqueous media at 25–30°C | 2-Bromocyclohexanone | ~67% | [6] |
| Acetic acid cyclohex-1-enyl ester with NaBr, Pb(OAc)₄ in methanol at 0°C | 2-Bromocyclohexanone | 82% | [7] |
| 2-bromocyclohexanone with NaOMe in MeOH, refluxed at 55 °C for 4h | Methyl cyclopentanecarboxylate | 78% | [15] |
Visualizations
Caption: Workflow for Acid-Catalyzed Monobromination.
Caption: Troubleshooting Logic for Side Reactions.
References
- 1. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. 2-Bromocyclohexanone | 822-85-5 | Benchchem [benchchem.com]
- 7. CAS No.822-85-5,2-BROMO-CYCLOHEXANONE Suppliers,MSDS download [lookchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 3-Bromocyclohexanone by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 3-bromocyclohexanone via fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What are the expected boiling point and pressure conditions for the fractional distillation of this compound?
A1: this compound is thermally sensitive, so distillation is performed under reduced pressure to prevent decomposition.[1] The boiling point is highly dependent on the vacuum applied. Common literature values are between 96-99°C at 18 mmHg and 80-82°C at 40 mmHg.[1][2] It is crucial to monitor both temperature and pressure accurately.
Q2: What level of purity and yield can I expect from fractional distillation?
A2: Fractional distillation is the most common purification method for this compound.[1] A properly executed fractional distillation can typically achieve a purity of 95-98% with a yield recovery of 80-85%.[1] For higher purity requirements (98-99%), column chromatography may be a more suitable, albeit with potentially lower yields (75-80%).[1]
Q3: What are the common impurities found in crude this compound?
A3: Common impurities depend on the synthetic route but often include unreacted cyclohexanone, di-brominated cyclohexanone species, and residual solvents from the reaction or workup (e.g., acetic acid, carbon tetrachloride).[1]
Q4: Why is a fractionating column necessary instead of a simple distillation?
A4: A fractionating column is used to separate liquids with close boiling points.[3][4] The packing material or trays within the column provide a large surface area for repeated vaporization-condensation cycles, equivalent to multiple simple distillations.[3][5] This process, known as reflux, enriches the vapor with the more volatile component (the desired product in this case) as it rises, allowing for a more efficient separation from less volatile impurities.
Q5: How do I choose the right packing material for my fractionating column?
A5: The choice of packing depends on the required efficiency and the scale of the distillation. For laboratory scale, small random packings like glass helices or metal Pro-Pak® are effective as they offer high efficiency.[4][5][6] Structured packings are also an option.[6][7] The key is to provide a large surface area for mass transfer while maintaining a low pressure drop, which is especially important for vacuum distillations.[4][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Distillation is very slow or has stopped. | 1. Insufficient heating. 2. Heat loss from the column. 3. Vacuum is too high (pressure too low), causing the boiling point to be below the heating bath temperature. | 1. Gradually increase the heating mantle temperature.[3] 2. Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.[3] 3. Slightly reduce the vacuum to raise the boiling point into the target range. |
| Temperature at the thermometer fluctuates or is unstable. | 1. Distillation rate is too fast ("flooding" the column). 2. Bumping of the liquid in the distillation flask. 3. Inconsistent heating. | 1. Reduce the heating rate to ensure a slow and steady distillation rate of 1-2 drops per second.[3] 2. Ensure adequate stirring with a magnetic stir bar or add fresh boiling chips. 3. Use a heating mantle with a controller or an oil bath for stable, even heating. |
| Product purity is low. | 1. Distillation rate was too fast, preventing proper equilibrium in the column. 2. Fractionating column is not efficient enough (too short or improper packing). 3. Premature collection of the main fraction before the system has reached equilibrium. | 1. Re-distill the impure fraction at a slower rate.[3] 2. Use a longer column or a more efficient packing material to increase the number of theoretical plates. 3. Discard an initial "forerun" fraction, which may contain more volatile impurities, before collecting the main product fraction. |
| Product is dark or discolored. | 1. Thermal decomposition of the this compound. 2. Heating bath temperature is too high. | 1. Ensure the vacuum is sufficiently low and stable to keep the distillation temperature below 100°C.[1] 2. Lower the heating mantle temperature. The temperature of the heating source should only be moderately higher than the desired vapor temperature. |
| Cannot achieve the required vacuum. | 1. Leaks in the glassware joints. 2. Vacuum pump is not powerful enough or is in poor condition. | 1. Check all joints and ensure they are properly sealed with vacuum grease. Ensure all clamps are secure. 2. Check the pump oil and service the pump if necessary. Use a more powerful vacuum pump if available. |
Quantitative Data Summary
Table 1: Physical and Distillation Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉BrO | [2][8][9] |
| Molecular Weight | 177.04 g/mol | [1][2][9] |
| Predicted Density | ~1.509 g/cm³ | [2] |
| Boiling Point | 96-99°C @ 18 mmHg | [1] |
| Boiling Point | 80-82°C @ 40 mmHg | [2] |
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity | Typical Yield | Notes | Source(s) |
| Fractional Distillation | 95-98% | 80-85% | Most common method; requires vacuum. | [1] |
| Column Chromatography | 98-99% | 75-80% | Higher purity but lower yield; uses silica gel. | [1] |
| Recrystallization | 92-95% | 70-75% | Suitable for solid derivatives only. | [1] |
Experimental Protocol: Fractional Distillation of this compound
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed with glass helices)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks (multiple, round-bottom)
-
Vacuum adapter
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Vacuum pump and pressure gauge
-
Insulating material (glass wool or aluminum foil)
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Place a magnetic stir bar into a dry round-bottom flask appropriately sized for the volume of crude material (the flask should be 1/2 to 2/3 full).
-
Add the crude this compound to the flask.
-
Assemble the fractional distillation apparatus as shown in the workflow diagram. Fit the fractionating column to the flask, followed by the distillation head, thermometer, condenser, and vacuum adapter.
-
Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[3]
-
Lightly grease all ground-glass joints to ensure a good vacuum seal.
-
Connect the condenser to a cold water source, with water entering the lower inlet and exiting the upper outlet.
-
Connect the vacuum adapter to a vacuum trap and the vacuum pump.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser and begin stirring the crude material.
-
Slowly and carefully apply the vacuum, reducing the pressure to the target level (e.g., 18-20 mmHg).
-
Begin heating the distillation flask gently using the heating mantle or oil bath.
-
Observe the liquid as it begins to boil and a ring of condensate begins to rise slowly up the fractionating column.[3] The rise should be gradual to ensure proper separation. If the rise is too fast, reduce the heat.
-
Wrap the column and distillation head with glass wool or foil to prevent heat loss and ensure a smooth distillation.[3]
-
-
Fraction Collection:
-
The first liquid to distill is the "forerun" or "distillate head," which contains low-boiling impurities. Collect this in a separate receiving flask and set it aside.
-
As the temperature stabilizes at the boiling point of this compound (e.g., ~96°C at 18 mmHg), switch to a clean, pre-weighed receiving flask to collect the main product fraction.[3]
-
Maintain a slow, steady distillation rate (approximately 1-2 drops per second).
-
Continue collecting the fraction as long as the temperature remains stable.
-
-
Shutdown:
-
If the temperature begins to drop significantly after the main fraction has been collected, it indicates that the product is finished distilling.[3] If it rises sharply, a higher-boiling impurity is beginning to distill. In either case, stop the distillation.
-
Remove the heating source and allow the apparatus to cool completely.
-
Slowly and carefully vent the system to release the vacuum before turning off the pump.
-
Disassemble the apparatus. Weigh the receiving flask containing the purified product to determine the yield.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. Buy this compound | 62784-60-5 [smolecule.com]
- 2. This compound | 62784-60-5 [chemicalbook.com]
- 3. Purification [chem.rochester.edu]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. Fractionating_column [bionity.com]
- 6. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 7. kuberinternals.com [kuberinternals.com]
- 8. Page loading... [guidechem.com]
- 9. 3-Bromocyclohexan-1-one | C6H9BrO | CID 15582166 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Reactions Involving 3-Bromocyclohexanone
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing Grignard reactions with 3-bromocyclohexanone. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during this specific application.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is resulting in a low yield of the desired tertiary alcohol. What are the potential causes?
A1: Low yields in this reaction are frequently attributed to several factors:
-
Enolization of the Ketone: this compound has acidic protons on the carbons alpha to the carbonyl group. Grignard reagents are strong bases and can deprotonate these positions, forming an enolate.[1] This is a significant side reaction that leads to the recovery of the starting ketone upon acidic workup.[1]
-
Reaction with the Bromine Atom: While Grignard reagents are primarily nucleophiles for carbonyls, they can also react with alkyl halides, although this is generally less favorable than carbonyl addition. This can lead to undesired side products.
-
Improper Reaction Conditions: Grignard reactions are highly sensitive to moisture and atmospheric oxygen. Any contamination can quench the Grignard reagent, reducing the effective concentration and lowering the yield.[2][3]
-
Steric Hindrance: Bulky Grignard reagents can face steric hindrance when attacking the carbonyl carbon, which can increase the likelihood of enolization.[1]
Q2: I am observing a significant amount of starting material (this compound) in my crude product mixture. What is the likely cause and how can I mitigate this?
A2: The presence of unreacted starting material is most likely due to the enolization of the cyclohexanone by the Grignard reagent.[1] The Grignard reagent acts as a base, removing a proton from the carbon adjacent to the carbonyl group. The resulting enolate is then protonated during the acidic workup, regenerating the starting ketone.
To minimize enolization:
-
Use a less sterically hindered Grignard reagent: Smaller Grignard reagents are more likely to undergo nucleophilic addition to the carbonyl rather than act as a base.
-
Lower the reaction temperature: Performing the addition of the Grignard reagent at low temperatures (e.g., -78 °C) can favor the kinetic 1,2-addition product over enolization.[4]
-
Use of additives: The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and suppress enolization, favoring the desired carbonyl addition.[1]
Q3: What are the best practices for setting up a Grignard reaction with this compound to ensure success?
A3: Adherence to proper technique is critical for a successful Grignard reaction:
-
Anhydrous Conditions: All glassware must be rigorously dried, typically by flame-drying under an inert atmosphere or oven-drying. Solvents, primarily diethyl ether or tetrahydrofuran (THF), must be anhydrous.[2][3]
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas, such as nitrogen or argon, to prevent exposure to atmospheric moisture and oxygen.
-
Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent should be activated to remove the passivating oxide layer. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2]
-
Slow Addition: The Grignard reagent should be added slowly (dropwise) to the solution of this compound, especially at the beginning of the reaction, to control the exothermic reaction and minimize side reactions.[4]
Q4: Can the Grignard reagent I am using (e.g., methylmagnesium bromide) react with the bromine atom on the this compound?
A4: While the primary reaction site for a Grignard reagent is the electrophilic carbonyl carbon, a competing reaction with the bromine substituent is possible, leading to byproducts. This is a form of Wurtz-type coupling. To minimize this, it is recommended to add the Grignard reagent to the this compound solution, rather than the other way around. This ensures that the concentration of the Grignard reagent is kept low throughout the addition, favoring the faster reaction with the carbonyl group.
Data Presentation
The following table provides representative yields for Grignard reactions with cyclohexanone derivatives under different conditions to illustrate the impact of various parameters. Note that specific yields for this compound may vary.
| Grignard Reagent | Substrate | Solvent | Temperature (°C) | Additive | Product Pathway | Approximate Yield (%) |
| Methylmagnesium Bromide | Cyclohexanone | Diethyl Ether | 0 to RT | None | 1,2-Addition | 85-95 |
| tert-Butylmagnesium Chloride | Cyclohexanone | THF | -78 to RT | None | Enolization/Reduction | <5 (Addition) |
| Phenylmagnesium Bromide | Cyclohexanone | Diethyl Ether | 0 to RT | None | 1,2-Addition | 90-98 |
| Methylmagnesium Bromide | 2-Methylcyclohexanone | THF | -78 | CeCl₃ | 1,2-Addition | 80-90 |
| Ethylmagnesium Bromide | This compound | Diethyl Ether | -78 to 0 | None | 1,2-Addition | 60-75 (expected) |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of Methylmagnesium Bromide with this compound
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard, dry glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a drying tube, and a nitrogen inlet.
-
Reactant Addition: Under a positive nitrogen flow, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether (to a concentration of approximately 0.5 M) and add it to the reaction flask.
-
Grignard Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Add the methylmagnesium bromide solution (1.2 equivalents) to the dropping funnel via syringe. Add the Grignard reagent dropwise to the stirred solution of this compound over 30-60 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: While the reaction is still at low temperature, slowly add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide. This is an exothermic process and should be done with caution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yields in Grignard reactions with this compound.
Caption: Competing reaction pathways in the Grignard reaction with this compound.
References
Technical Support Center: Stereoselective Reactions with 3-Bromocyclohexanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromocyclohexanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve stereoselectivity in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing poor diastereoselectivity in the reduction of this compound with sodium borohydride. What are the common causes and how can I improve it?
A1: Poor diastereoselectivity in the reduction of this compound with NaBH₄ is often due to the small size of the hydride reagent, allowing for both axial and equatorial attack on the carbonyl. Several factors can be optimized to favor one diastereomer over the other:
-
Steric Hindrance: The bromine atom at the 3-position influences the direction of hydride attack. The chair conformation of the cyclohexanone ring will place the bromine in either an axial or equatorial position, creating different steric environments on the two faces of the carbonyl.
-
Solvent Effects: The choice of solvent can influence the transition state of the reaction. Protic solvents like methanol or ethanol are commonly used.
-
Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lower activation energy.
Troubleshooting Steps:
-
Choice of Reducing Agent: Consider using a bulkier reducing agent. Sterically demanding reagents like L-Selectride® or K-Selectride® will preferentially attack from the less hindered face, leading to a higher diastereomeric ratio.
-
Temperature Control: Perform the reaction at lower temperatures (e.g., -78 °C) to enhance selectivity.
-
Chelation Control: While not directly applicable with a simple bromine substituent, for related substrates with chelating groups, the use of additives like cerium(III) chloride (Luche reduction) can improve selectivity.
Q2: My enantioselective reduction of this compound using a chiral catalyst is giving low enantiomeric excess (ee). What should I investigate?
A2: Low enantiomeric excess in catalytic asymmetric reductions can stem from several sources. Here are key areas to troubleshoot:
-
Catalyst Activity: Ensure the catalyst is active and has not degraded. For instance, Corey-Bakshi-Shibata (CBS) catalysts are sensitive to moisture.
-
Purity of Reagents: Impurities in the this compound or the borane source can interfere with the catalyst.
-
Reaction Conditions: Temperature and reaction time are critical. Deviations from the optimal conditions for the specific catalyst system can lead to a decrease in enantioselectivity.
Troubleshooting Steps:
-
Catalyst Handling: Use freshly prepared or properly stored catalyst. Handle moisture-sensitive catalysts under an inert atmosphere.
-
Reagent Purification: Purify the this compound (e.g., by distillation) and use a reliable source of borane (e.g., BH₃·THF or BH₃·SMe₂).
-
Optimize Temperature: Run a temperature screen to find the optimal balance between reaction rate and enantioselectivity.
Q3: I am struggling with the regioselectivity of enolate formation for the alkylation of this compound. How can I control which α-proton is removed?
A3: this compound has two different α-protons, leading to two possible enolates. Controlling which enolate is formed is crucial for regioselective alkylation.
-
Kinetic vs. Thermodynamic Control:
-
Kinetic enolate: Formed by removing the less sterically hindered proton (at C2). This is favored by strong, bulky, non-nucleophilic bases at low temperatures (e.g., LDA at -78 °C).
-
Thermodynamic enolate: The more substituted and more stable enolate (formed by removing the proton at C6). This is favored by weaker bases at higher temperatures, allowing for equilibration to the more stable form.
-
Troubleshooting Steps:
-
Base and Temperature: For the kinetic enolate, use LDA in THF at -78 °C. For the thermodynamic enolate, a weaker base like sodium hydride or an alkoxide at room temperature or higher can be used, although this may lead to side reactions.
-
Solvent: Aprotic solvents like THF are generally preferred for enolate formation.
Quantitative Data
The following tables provide representative data for common stereoselective reactions involving substituted cyclohexanones. Note that the exact stereoselectivity for this compound may vary, and these tables should be used as a guide for reagent selection and optimization.
Table 1: Diastereoselective Reduction of Substituted Cyclohexanones
| Reducing Agent | Substrate (Analogous to this compound) | Solvent | Temperature (°C) | Diastereomeric Ratio (Axial-OH:Equatorial-OH) |
| Sodium Borohydride (NaBH₄) | 4-tert-Butylcyclohexanone | Methanol | 25 | ~15:85 |
| Lithium Aluminum Hydride (LiAlH₄) | 4-tert-Butylcyclohexanone | THF | 0 | ~10:90 |
| L-Selectride® | 4-tert-Butylcyclohexanone | THF | -78 | >98:2 |
Data is representative for sterically hindered cyclohexanones and illustrates the trend in stereoselectivity with different reducing agents.
Table 2: Enantioselective Reduction of a Prochiral Ketone with a CBS Catalyst
| Catalyst | Substrate (Representative) | Borane Source | Temperature (°C) | Enantiomeric Excess (ee) |
| (R)-Me-CBS-oxazaborolidine | Acetophenone | BH₃·THF | 25 | >95% |
This table demonstrates the high enantioselectivity achievable with CBS catalysts for the reduction of prochiral ketones.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of this compound with L-Selectride®
This protocol describes the reduction of this compound to predominantly the cis-3-bromocyclohexanol.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
3 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous THF (to make a ~0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of L-Selectride®: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Add 3 M NaOH, followed by the slow, dropwise addition of 30% H₂O₂ (Caution: exothermic reaction). Stir the mixture for 1 hour at room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of THF).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Analysis: Purify the product by column chromatography on silica gel. Analyze the diastereomeric ratio by ¹H NMR or GC-MS.
Protocol 2: Enantioselective Reduction of this compound with (R)-CBS Catalyst
This protocol outlines the asymmetric reduction of this compound to the corresponding chiral alcohol.
Materials:
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Borane Addition: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and slowly add the BH₃·THF solution (0.6 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.
-
Quenching: Upon completion, cool the reaction to 0 °C and slowly add methanol to quench the excess borane.
-
Workup: Add 1 M HCl and stir for 30 minutes. Extract the product with diethyl ether.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Visualizations
Identification and removal of impurities from 3-Bromocyclohexanone
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the identification and removal of impurities from 3-Bromocyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in this compound primarily arise from the synthesis process. These can include:
-
Regioisomers: 2-Bromocyclohexanone is a common isomeric impurity, particularly in the bromination of cyclohexanone.
-
Poly-brominated Species: Di- or poly-brominated cyclohexanones can form if an excess of the brominating agent is used.
-
Unreacted Starting Materials: Residual cyclohexanone and leftover brominating agents (e.g., bromine) may be present.
-
Degradation Products: The compound can be sensitive to heat and basic conditions, leading to decomposition or polymerization, which often results in a dark or tarry appearance.
Q2: How can I quickly assess the purity of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for a preliminary purity assessment. A single spot on the TLC plate suggests a relatively pure compound, while multiple spots indicate the presence of impurities. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.
Q3: My purified this compound is a pale yellow liquid. Is this normal?
A3: Pure this compound is typically a colorless to pale yellow liquid. The color can be influenced by trace impurities or slight degradation. If the color is dark brown or black, it indicates significant decomposition, likely due to excessive heat during purification.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air, which can contribute to degradation.
Q5: Can this compound undergo a Favorskii rearrangement?
A5: No, the Favorskii rearrangement is a characteristic reaction of α-haloketones. Since this compound is a β-haloketone (the bromine is on the beta carbon relative to the carbonyl group), it will not undergo this specific rearrangement.
Troubleshooting Guides
Issue 1: Multiple spots are visible on the TLC plate after synthesis.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC until the starting material spot disappears. |
| Formation of Side Products | The primary side product is often the 2-bromo isomer. Optimize reaction conditions (e.g., temperature, slow addition of brominating agent) to improve regioselectivity. |
| Excess Brominating Agent | Use of excess bromine can lead to di- and poly-brominated products. Use the stoichiometric amount of the brominating agent. |
Issue 2: The product appears dark brown or tarry after distillation.
| Potential Cause | Troubleshooting Step |
| Thermal Decomposition | Excessive heat during distillation can cause decomposition. Purify the compound via distillation under reduced pressure to lower the boiling point. |
| Presence of Acidic Impurities | Acidic residues can catalyze polymerization or degradation at high temperatures. Neutralize the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during workup, followed by washing with brine. |
| Air Leak in Distillation Apparatus | Oxygen can promote oxidative degradation at high temperatures. Ensure all joints in the distillation setup are properly sealed. |
Purification Methodologies & Data
Several methods can be employed to purify this compound, each offering different levels of purity and recovery. The choice of method depends on the nature of the impurities and the desired final purity.
| Purification Method | Achievable Purity | Yield Recovery | Typical Conditions & Remarks |
| Fractional Distillation | 95-98% | 80-85% | The most common method. Performed under reduced pressure (e.g., 96-99°C at 18 mmHg) to prevent thermal decomposition. |
| Column Chromatography | 98-99% | 75-80% | Offers higher purity. Typically uses silica gel with a hexane/ethyl acetate eluent system. |
| Recrystallization | 92-95% | 70-75% | Suitable for solid derivatives of this compound. Involves dissolving the crude product in a hot solvent and cooling to induce crystallization. |
| Extraction & Washing | Lower Purity | High Recovery | A simple, initial purification step to remove water-soluble acids, bases, and unreacted reagents. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a manometer, and a fractionating column (e.g., Vigreux). Ensure all glass joints are properly greased and sealed to maintain a stable vacuum.
-
Charging the Flask: Place the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
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Applying Vacuum: Gradually apply vacuum to the system, ensuring there are no leaks.
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Heating: Begin heating the distillation flask gently using a heating mantle.
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Collecting Fractions: Collect and discard any initial low-boiling fractions. Collect the main fraction at the boiling point of this compound (approx. 96-99°C at 18 mmHg).
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Monitoring: Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction is being collected.
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Completion: Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and decomposition of the residue.
-
Analysis: Analyze the purity of the collected fraction using GC or TLC.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a slurry packing method with the initial mobile phase (e.g., 100% hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).
-
Fraction Collection: Collect small fractions of the eluate in test tubes or vials.
-
TLC Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
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Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow and Troubleshooting Diagrams
Caption: Workflow for the identification and purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
Wurtz coupling as a side reaction in 3-Bromocyclohexanone Grignard reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Wurtz coupling as a side reaction during Grignard reactions involving 3-bromocyclohexanone.
Troubleshooting Guide
Issue: Low Yield of the Desired 1-alkyl-3-bromocyclohexanol and a Significant Amount of a High-Boiling Point Byproduct
If you are observing a low yield of your target alcohol and isolating a significant amount of a higher molecular weight, non-polar byproduct, it is likely the result of a Wurtz-type coupling reaction. This guide will help you diagnose and mitigate this issue.
1. Diagnosis of the Wurtz Coupling Side Reaction
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Symptom: The primary indicator of a Wurtz coupling side reaction is the formation of a dimeric species, in this case, 3,3'-bi(cyclohexanone) or its derivatives, which will have a significantly higher boiling point and different chromatographic behavior compared to the desired alcohol product.
-
Analytical Confirmation:
-
NMR Spectroscopy: The 1H and 13C NMR spectra of the byproduct will lack the characteristic signals of the alcohol's hydroxyl group and the newly introduced alkyl group from the Grignard reagent. Instead, you will observe signals corresponding to a symmetrical dimer.
-
Mass Spectrometry: The mass spectrum of the Wurtz product will show a molecular ion peak corresponding to double the mass of a cyclohexanone ring, minus the bromine atoms, and with the addition of a new carbon-carbon bond.
-
2. Potential Causes and Corrective Actions
| Potential Cause | Explanation | Corrective Action |
| High Local Concentration of this compound | A high concentration of the alkyl halide can lead to its reaction with the freshly formed Grignard reagent before it can react with the ketone. | Slow, dropwise addition of the this compound solution to the magnesium turnings is crucial. Utilizing a syringe pump for the addition can provide excellent control over the addition rate. |
| Elevated Reaction Temperature | Higher temperatures can increase the rate of the Wurtz coupling reaction. The Grignard formation is exothermic, and if not controlled, the temperature can rise significantly. | Maintain a gentle reflux during the formation of the Grignard reagent. If the reaction becomes too vigorous, cool the reaction vessel in an ice bath. The subsequent reaction with the ketone should be carried out at a controlled, often lower, temperature (e.g., 0 °C).[1] |
| Inadequate Stirring | Inefficient stirring can lead to localized areas of high this compound concentration, promoting the side reaction. | Ensure vigorous and efficient stirring throughout the reaction to quickly disperse the added halide and facilitate its reaction with the magnesium surface. |
| Use of a Highly Reactive Solvent | While ethers like THF are necessary to solvate the Grignard reagent, their reactivity can sometimes influence side reactions. | While THF is standard, for particularly problematic cases, consider using a less reactive ether solvent or a mixture of solvents. However, this may require significant optimization. |
| Impure Magnesium or this compound | Oxides on the surface of the magnesium can hinder the formation of the Grignard reagent, allowing for a buildup of the alkyl halide. Impurities in the this compound can also interfere with the reaction. | Use high-purity, fresh magnesium turnings . Consider activating the magnesium surface prior to the reaction with a small crystal of iodine or 1,2-dibromoethane. Ensure the this compound is purified before use. |
Illustrative Data on the Impact of Reaction Conditions on Product Distribution
The following table provides hypothetical, yet realistic, data to illustrate how adjusting reaction parameters can influence the ratio of the desired Grignard product to the Wurtz coupling byproduct.
| Entry | Addition Rate of this compound | Reaction Temperature (°C) | Yield of 1-alkyl-3-bromocyclohexanol (%) | Yield of Wurtz Byproduct (%) |
| 1 | Rapid (bulk addition) | 50 (uncontrolled) | 25 | 65 |
| 2 | Moderate (1 drop/sec) | 35 (gentle reflux) | 60 | 30 |
| 3 | Slow (via syringe pump over 1 hr) | 35 (gentle reflux) | 85 | 10 |
| 4 | Slow (via syringe pump over 1 hr) | 0 (ice bath) | 75 | 5 |
Note: The data in this table is for illustrative purposes to demonstrate trends and should not be considered as experimentally verified results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Wurtz coupling side reaction in this context?
A1: The Wurtz-type coupling reaction occurs when the newly formed Grignard reagent (3-oxocyclohexylmagnesium bromide) acts as a nucleophile and attacks the electrophilic carbon atom of an unreacted this compound molecule in an SN2-like fashion. This results in the formation of a new carbon-carbon bond and the elimination of magnesium bromide, leading to the dimeric byproduct.
Q2: Besides Wurtz coupling, what other side reactions should I be aware of when performing a Grignard reaction with this compound?
A2: Other common side reactions include:
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Enolization: The Grignard reagent is a strong base and can deprotonate the alpha-carbon of the cyclohexanone, forming an enolate. This is especially prevalent with sterically hindered Grignard reagents and ketones. Upon workup, this will regenerate the starting ketone.
-
Reduction: If the Grignard reagent has a beta-hydrogen, it can act as a reducing agent, transferring a hydride to the carbonyl carbon. This results in the formation of an alcohol without the addition of the Grignard's alkyl group.
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Reaction with Water: Grignard reagents are extremely sensitive to moisture. Any water present in the glassware, solvents, or reagents will protonate the Grignard reagent, quenching it and reducing the yield of the desired product.
Q3: Can I use a different halogen, like 3-chlorocyclohexanone, to reduce the Wurtz coupling?
A3: While chlorides are generally less reactive than bromides in Grignard formation, which could potentially reduce the rate of the Wurtz coupling, they are also more difficult to convert to the Grignard reagent itself. This may require more forcing conditions (e.g., higher temperatures), which could inadvertently promote the Wurtz coupling. The choice of halide should be carefully considered and optimized for the specific reaction.
Q4: How can I effectively purify my desired alcohol from the Wurtz coupling byproduct?
A4: The Wurtz byproduct is typically much less polar than the desired alcohol. Therefore, column chromatography is an effective method for purification. A silica gel column with a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should allow for a clean separation.
Visualizing the Reaction Pathways
The following diagrams illustrate the intended Grignard reaction and the competing Wurtz coupling side reaction, as well as a troubleshooting workflow.
Caption: Main Grignard reaction pathway versus the competing Wurtz coupling side reaction.
Caption: Troubleshooting workflow for addressing high Wurtz coupling byproduct formation.
References
Technical Support Center: Column Chromatography Purification of 3-Bromocyclohexanone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing column chromatography for the purification of 3-Bromocyclohexanone derivatives. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guides
The successful purification of this compound derivatives by column chromatography can be impeded by several common issues. The following table summarizes these problems, their potential causes, and recommended solutions to streamline the experimental workflow and enhance purification outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Compound Decomposition on Silica Gel: this compound derivatives, being α-bromo ketones, can be sensitive to the acidic nature of silica gel, leading to degradation.[1][2] | - Deactivate Silica Gel: Pre-treat the silica gel with a solution containing 1-3% triethylamine in the eluent to neutralize acidic sites.[2] - Use Alternative Stationary Phases: Consider using less acidic stationary phases such as alumina (neutral or basic) or Florisil.[1] - Prompt Purification: Purify the compound as quickly as possible after the reaction to minimize exposure to potentially destabilizing conditions.[2] |
| Compound is Too Volatile: The product may be lost during solvent removal. | - Use a rotary evaporator with controlled temperature and pressure. - For highly volatile compounds, consider alternative purification methods like vacuum distillation.[3] | |
| Irreversible Adsorption: The compound may bind too strongly to the stationary phase. | - Increase the polarity of the mobile phase gradually. - If the compound is still retained, consider switching to a different stationary phase. | |
| Poor Separation of Product from Impurities | Inappropriate Solvent System (Mobile Phase): The polarity of the eluent may not be optimal for separating the target compound from impurities.[1] | - Optimize the Solvent System using TLC: Aim for an Rf value of 0.2-0.4 for the desired compound on a Thin Layer Chromatography (TLC) plate.[3] This range generally provides the best separation. - Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with close Rf values. |
| Column Overloading: Too much crude sample has been loaded onto the column. | - Use an appropriate amount of silica gel, typically 50-100 times the weight of the crude sample.[3] | |
| Improper Column Packing: The column may have cracks or channels, leading to uneven solvent flow and poor separation. | - Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles.[3] | |
| Product Elutes with the Solvent Front | Solvent System is Too Polar: The eluent is too strong, causing all compounds to move quickly through the column without separation. | - Decrease the polarity of the mobile phase. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. |
| Product Takes Too Long to Elute or is Not Eluting | Solvent System is Not Polar Enough: The eluent is too weak to move the compound down the column. | - Gradually increase the polarity of the mobile phase.[1] |
| Compound Decomposition: The compound may have degraded on the column.[1] | - Test for compound stability on a TLC plate by spotting the compound and letting it sit for some time before eluting.[1] If decomposition is observed, use deactivated silica or an alternative stationary phase. | |
| Tailing of Peaks/Bands | Compound Interaction with Acidic Sites: The compound may be interacting with the acidic sites on the silica gel. | - Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%), to mask the acidic sites. |
| Column Overloading: Too much sample has been loaded. | - Reduce the amount of sample loaded onto the column. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
A1: Silica gel is the most commonly used stationary phase for the column chromatography of this compound and its derivatives. However, due to the potential for acid-catalyzed decomposition of these α-bromo ketones, it is often recommended to use deactivated silica gel.[1][2] Alternatives such as neutral alumina or Florisil can also be effective, particularly for very sensitive compounds.[1]
Q2: How do I choose the right mobile phase (solvent system)?
A2: The ideal mobile phase is typically determined by Thin Layer Chromatography (TLC). A good starting point for many this compound derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] The ratio of these solvents should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product, as this range usually provides the best separation.[3]
Q3: My this compound derivative seems to be decomposing on the column. What can I do?
A3: Decomposition is a common issue with α-bromo ketones on silica gel.[1] To mitigate this, you can:
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Deactivate the silica gel: Prepare a slurry of silica gel in your eluent containing 1-3% triethylamine. This will neutralize the acidic sites on the silica surface.[2]
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Work quickly: Minimize the time the compound spends on the column.
-
Use a different stationary phase: Consider using neutral alumina or Florisil.[1]
Q4: What is a typical loading capacity for a silica gel column?
A4: A general rule of thumb is to use a silica gel to crude sample weight ratio of 50:1 to 100:1.[3] For difficult separations, a higher ratio may be necessary.
Q5: Should I use isocratic or gradient elution?
A5: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the separation. If the impurities are well-separated from your product on the TLC plate, isocratic elution may be sufficient. However, for complex mixtures or compounds with close Rf values, a gradient elution, where the polarity of the mobile phase is gradually increased, will likely provide a better separation.
Experimental Protocols
Detailed Methodology for a Representative Purification
This protocol outlines a general procedure for the purification of a this compound derivative using flash column chromatography with deactivated silica gel.
Objective: To purify a crude this compound derivative from reaction byproducts.
Materials:
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Crude this compound derivative
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Silica gel (230-400 mesh)
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Triethylamine
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Hexane (HPLC grade)
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Ethyl acetate (HPLC grade)
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Glass column for chromatography
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Sand
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Glass wool or cotton
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Collection tubes
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TLC plates, chamber, and UV lamp
Procedure:
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TLC Analysis and Solvent System Optimization:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
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Spot the solution on a TLC plate.
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Develop the TLC plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).
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Visualize the plate under a UV lamp.
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The optimal solvent system is the one that gives the target compound an Rf value between 0.2 and 0.4.[3]
-
-
Preparation of Deactivated Silica Gel:
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In a fume hood, prepare the chosen eluent (e.g., 9:1 hexane:ethyl acetate).
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Add triethylamine to the eluent to a final concentration of 1% (v/v).
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In a beaker, create a slurry of the required amount of silica gel (50-100 times the weight of the crude sample) in the triethylamine-containing eluent.[3]
-
-
Packing the Column:
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Place a small plug of glass wool or cotton at the bottom of the column.
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Add a thin layer of sand (approx. 0.5 cm).
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Pour the silica gel slurry into the column.
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Gently tap the column to ensure even packing and remove any air bubbles.
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Open the stopcock to allow some solvent to drain, which helps in packing. Do not let the silica gel run dry.
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Add another thin layer of sand on top of the silica gel bed to prevent disturbance when adding the sample and eluent.[3]
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Wash the column with the eluent until the silica bed is stable.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Carefully apply the sample solution evenly onto the top layer of sand using a pipette.
-
Allow the solvent to absorb into the silica gel until the top of the sand appears almost dry.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
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Begin collecting fractions in test tubes.
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Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied using a pump or an inert gas source.
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If using a gradient elution, gradually increase the proportion of the more polar solvent (ethyl acetate).
-
-
Analysis of Fractions:
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Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Spot several fractions on a single TLC plate for comparison.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
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Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
-
Representative Quantitative Data
The following table provides illustrative Rf values for a hypothetical this compound derivative and common impurities in different solvent systems. These values are intended as a guide for developing a purification strategy.
| Compound | Solvent System (Hexane:Ethyl Acetate) | Rf Value |
| Starting Material (e.g., Cyclohexanone derivative) | 4:1 | 0.65 |
| This compound Derivative (Product) | 4:1 | 0.35 |
| Byproduct (e.g., Dibrominated species) | 4:1 | 0.20 |
| This compound Derivative (Product) | 9:1 | 0.25 |
Note: Optimal separation is likely to be achieved with a 9:1 or similar hexane:ethyl acetate ratio, as it provides a good Rf for the product and better separation from potential byproducts.
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound derivatives.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common chromatography issues.
References
Technical Support Center: Optimizing Nucleophilic Substitution on 3-Bromocyclohexanone
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for optimizing nucleophilic substitution reactions on 3-bromocyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary nucleophilic substitution mechanisms for this compound?
A1: this compound, a secondary alkyl halide, can undergo nucleophilic substitution via two main mechanisms: SN1 and SN2.[1][2] The operative pathway is highly dependent on the reaction conditions, including the nucleophile, solvent, and temperature.[3]
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SN2 (Substitution Nucleophilic Bimolecular): This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry.[4][5] It is favored by strong, unhindered nucleophiles in polar aprotic solvents.[3]
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SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs.[6] This pathway is favored by weak nucleophiles in polar protic solvents which can stabilize the carbocation.[3][6]
Q2: What are common side reactions to be aware of?
A2: Several side reactions can compete with the desired nucleophilic substitution, potentially lowering the yield of the target product.
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Elimination (E2): Strong, sterically hindered bases can promote the elimination of HBr to form α,β-unsaturated ketones like cyclohexenone.[7]
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Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo a characteristic rearrangement to form carboxylic acid derivatives (e.g., cyclopentanecarboxylic acid if using hydroxide).[2]
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Reactions at the Carbonyl Group: Strong nucleophiles that are also strong bases (like Grignard reagents or organolithiums) may preferentially attack the electrophilic carbonyl carbon.[8]
-
Dibromination: If the starting material is synthesized by bromination of cyclohexanone, residual brominating agents or harsh conditions can lead to the formation of dibrominated byproducts.[7]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a critical role in determining the reaction mechanism and rate.
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Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents are excellent for SN1 reactions as they can solvate both the departing leaving group (bromide) and the carbocation intermediate through hydrogen bonding.[6]
-
Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile): These solvents are ideal for SN2 reactions. They can solvate cations but not anions (the nucleophile), leaving the nucleophile "bare" and more reactive.[3] They do not favor the formation of carbocations.
Q4: What is the influence of the nucleophile's strength?
A4: The strength and concentration of the nucleophile are key determinants of the reaction mechanism.
-
Strong Nucleophiles (e.g., I⁻, RS⁻, N₃⁻, CN⁻): These favor the SN2 pathway, as the reaction rate for SN2 is directly dependent on the nucleophile's concentration and reactivity.[4]
-
Weak Nucleophiles (e.g., H₂O, ROH): These favor the SN1 pathway because they are not strong enough to attack the substrate directly in a concerted fashion. They will typically wait for the formation of the carbocation intermediate before reacting.[6]
Troubleshooting Guide
Problem: Low or No Product Yield
Question: My reaction has resulted in a low yield or failed to produce the desired product. What are the potential causes and solutions?
Answer: Low yields can arise from several factors related to reaction conditions, reagents, or work-up procedures. A systematic approach is needed for diagnosis.
| Potential Cause | Recommended Solution |
| Incorrect Reaction Conditions | Verify Solvent and Temperature: Ensure the solvent choice aligns with the intended mechanism (polar aprotic for SN2, polar protic for SN1). Some reactions may require heating to proceed at a reasonable rate; check literature for optimal temperature ranges. |
| Poor Nucleophile Reactivity | Check Nucleophile Quality: The nucleophile may have degraded. Use a fresh or purified source. Increase Nucleophile Concentration: For SN2 reactions, increasing the nucleophile concentration can improve the reaction rate.[4] |
| Side Reactions Dominating | Use a Less Basic Nucleophile: If elimination is suspected (e.g., when using alkoxides), consider a less basic but still potent nucleophile (e.g., sodium azide or sodium iodide). Control Stoichiometry: Use a precise stoichiometry of reagents to minimize side reactions like dibromination.[7] |
| Incomplete Reaction | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Extend the reaction time if necessary. |
| Product Loss During Work-up | Optimize Extraction and Purification: Ensure the pH is appropriate during aqueous extraction to keep the product in the organic layer. Purification via column chromatography should use an appropriate solvent system, and distillation of thermally sensitive products should be done under reduced pressure.[7] |
Problem: Formation of Multiple Products
Question: My post-reaction analysis (TLC, GC-MS, NMR) shows multiple products. What are the likely impurities or byproducts?
Answer: The presence of multiple products indicates competing reaction pathways. Identifying these byproducts can help optimize the conditions to favor the desired reaction.
| Observed Byproduct | Likely Cause | Suggested Optimization |
| Cyclohexenone | E2 Elimination: The nucleophile is acting as a base. This is common with strong, hindered bases like t-butoxide. | Use a less basic nucleophile (e.g., NaN₃, NaI). Lowering the reaction temperature can also disfavor elimination relative to substitution. |
| Cyclopentanecarboxylic Acid / Ester | Favorskii Rearrangement: Use of a strong alkoxide or hydroxide base.[2] | Switch to a non-basic nucleophile. If a base is required, a non-nucleophilic base like DBU or a weaker base like K₂CO₃ might be preferable, depending on the desired transformation. |
| Product with Racemic Stereochemistry | SN1 Pathway: Reaction conditions (weak nucleophile, polar protic solvent) are favoring the formation of a planar carbocation intermediate.[6] | To achieve stereochemical inversion, switch to SN2 conditions: a strong nucleophile in a polar aprotic solvent (e.g., sodium azide in DMF). |
Data Presentation
Table 1: Influence of Reaction Conditions on Nucleophilic Substitution of this compound
| Nucleophile | Solvent | Predominant Mechanism | Expected Major Product | Potential Byproducts |
| Sodium Azide (NaN₃) | DMF | SN2 | 3-Azidocyclohexanone | --- |
| Sodium Iodide (NaI) | Acetone | SN2 | 3-Iodocyclohexanone | --- |
| Sodium Hydroxide (NaOH) | Water/THF | SN1 / Favorskii | 3-Hydroxycyclohexanone | Cyclopentanecarboxylic acid |
| Ethanol (EtOH) | Ethanol | SN1 (Solvolysis) | 3-Ethoxycyclohexanone | Cyclohexenone |
| Sodium tert-butoxide | tert-Butanol | E2 | Cyclohexenone | 3-(tert-butoxy)cyclohexanone |
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction (e.g., Synthesis of 3-Azidocyclohexanone)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.
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Reagent Addition: Add sodium azide (1.2 eq) to the solution in one portion.[3]
-
Reaction Execution: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C to increase the rate) under a nitrogen atmosphere.
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Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up: Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).
-
Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 3-azidocyclohexanone by column chromatography on silica gel.
Protocol 2: General Procedure for SN1 Reaction (e.g., Solvolysis in Ethanol)
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask fitted with a condenser.
-
Reagent Addition: To promote the reaction, a non-nucleophilic weak base (e.g., calcium carbonate, 1.1 eq) can be added to neutralize the HBr formed. For simple solvolysis, no other reagent is needed.
-
Reaction Execution: Heat the mixture to reflux and stir.
-
Monitoring: Monitor the reaction by TLC or GC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. If a solid base was used, filter it off.
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution and then brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purification: Purify the crude 3-ethoxycyclohexanone by column chromatography or distillation under reduced pressure.
Visual Guides
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting logic for diagnosing low reaction yield.
Caption: Competing SN1, SN2, and E2 pathways for this compound.
References
- 1. 3-Bromocyclohexene is a secondary halide. It undergoes SN1 substi... | Study Prep in Pearson+ [pearson.com]
- 2. Buy 4-Bromocyclohexanone | 22460-52-2 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. gacariyalur.ac.in [gacariyalur.ac.in]
- 5. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 6. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. Buy this compound | 62784-60-5 [smolecule.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Bromocyclohexanone and 3-Bromocyclohexanone for Synthetic Chemistry Professionals
An in-depth guide for researchers, scientists, and drug development professionals on the disparate reactivity of α- and β-brominated cyclohexanone isomers, supported by experimental data and detailed protocols.
The strategic placement of a bromine atom on the cyclohexanone ring profoundly influences its chemical reactivity, dictating the feasibility of various synthetic transformations. For researchers engaged in the synthesis of complex molecules and novel pharmaceutical agents, a clear understanding of the reactivity differences between isomers such as 2-bromocyclohexanone (an α-bromo ketone) and 3-bromocyclohexanone (a β-bromo ketone) is paramount. This guide provides an objective, data-driven comparison of their performance in characteristic chemical reactions, supplemented with detailed experimental methodologies to facilitate reproducible research.
At a Glance: Key Reactivity Differences
The primary distinction in the reactivity of 2-bromocyclohexanone and this compound stems from the position of the bromine atom relative to the carbonyl group. The α-position in 2-bromocyclohexanone leads to unique reactivity, most notably the Favorskii rearrangement, which is not observed in the β-isomer. Conversely, this compound behaves more like a typical secondary alkyl halide, readily undergoing standard nucleophilic substitution and elimination reactions.
| Feature | 2-Bromocyclohexanone (α-Bromo Ketone) | This compound (β-Bromo Ketone) |
| Dominant Reaction Type | Favorskii Rearrangement (Ring Contraction) | Nucleophilic Substitution (S N 2), Elimination (E2) |
| Influence of Carbonyl Group | Activates α'-protons for enolate formation; the α-carbon is susceptible to intramolecular attack. | Electron-withdrawing effect enhances the electrophilicity of the β-carbon, but to a lesser extent than in the α-position. |
| Typical Products | Cyclopentanecarboxylic acid derivatives. | Substituted cyclohexanones, cyclohexenones. |
Comparative Reaction Analysis
To illustrate the divergent reactivity of these two isomers, two representative reactions are presented below: the Favorskii rearrangement for 2-bromocyclohexanone and a dehydrobromination (elimination) reaction for this compound.
Table 1: Comparison of a Characteristic Reaction for Each Isomer
| Substrate | Reaction | Reagents & Conditions | Product | Yield (%) |
| 2-Bromocyclohexanone | Favorskii Rearrangement | Sodium methoxide in methanol/diethyl ether, 55 °C, 4 hours | Methyl cyclopentanecarboxylate | ~78%[1][2] |
| This compound | Dehydrobromination | Lithium bromide, lithium carbonate in dimethylformamide, reflux | 2-Cyclohexen-1-one | Not specified |
Delving Deeper: Mechanistic Insights and Stereoelectronic Effects
The distinct reactivity of 2-bromocyclohexanone is a direct consequence of the electronic interplay between the carbonyl group and the adjacent bromine atom. The carbonyl group's electron-withdrawing nature increases the acidity of the α'-protons (on the carbon on the other side of the carbonyl), facilitating the formation of an enolate ion in the presence of a base. This enolate can then undergo an intramolecular nucleophilic attack on the carbon bearing the bromine, leading to a strained cyclopropanone intermediate, which is the hallmark of the Favorskii rearrangement.[1][3]
In contrast, the bromine atom in this compound is too distant for such intramolecular interactions to be favorable. Its reactivity is more aligned with that of a standard secondary alkyl halide. The carbonyl group still exerts an electron-withdrawing inductive effect, which can influence the rate of nucleophilic substitution and elimination reactions, but it does not open up unique mechanistic pathways like the Favorskii rearrangement.
Experimental Protocols
The following are detailed experimental protocols for the characteristic reactions of 2-bromocyclohexanone and this compound.
Protocol 1: Favorskii Rearrangement of 2-Bromocyclohexanone
This procedure outlines the synthesis of methyl cyclopentanecarboxylate from 2-bromocyclohexanone.[1][2]
Materials:
-
2-Bromocyclohexanone
-
Sodium metal
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere, add sodium metal (2.2 equivalents) to anhydrous methanol at 0 °C. Stir until all the sodium has reacted.
-
Reaction Setup: In a separate flask, dissolve 2-bromocyclohexanone (1.0 equivalent) in anhydrous diethyl ether.
-
Reaction Initiation: Transfer the 2-bromocyclohexanone solution to the sodium methoxide solution at 0 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature, then heat to 55 °C and stir vigorously for 4 hours.
-
Workup: Cool the reaction to 0 °C, dilute with diethyl ether, and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by distillation.
Protocol 2: Dehydrobromination of this compound
This procedure describes the synthesis of 2-cyclohexen-1-one from this compound.
Materials:
-
This compound
-
Lithium bromide (LiBr)
-
Lithium carbonate (Li₂CO₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), lithium bromide (1.1 equivalents), and lithium carbonate (1.1 equivalents) in dimethylformamide.
-
Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.
Conclusion
References
A Comparative Guide to the Synthetic Utility of 3-Bromocyclohexanone and 4-Bromocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, functionalized cyclohexanones are pivotal building blocks for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. Among these, brominated cyclohexanones serve as versatile intermediates, offering a reactive handle for a multitude of chemical transformations. This guide provides an objective, data-driven comparison of the synthetic utility of two constitutional isomers: 3-bromocyclohexanone and 4-bromocyclohexanone. We will delve into their distinct reactivity profiles, governed by the position of the bromine atom, and provide supporting experimental data and protocols to inform your synthetic strategies.
Introduction to this compound and 4-Bromocyclohexanone
This compound and 4-bromocyclohexanone are both six-membered cyclic ketones bearing a bromine substituent. The seemingly subtle difference in the halogen's position—at the β-carbon in the 3-bromo isomer and the γ-carbon in the 4-bromo isomer relative to the carbonyl group—imparts significant and distinct chemical properties. These differences manifest in their conformational preferences, reactivity in nucleophilic substitution and elimination reactions, and ultimately, their suitability for various synthetic applications. 4-Bromocyclohexanone is a valuable intermediate in a wide array of chemical transformations, with the ketone allowing for nucleophilic additions and enolate chemistry, while the bromine atom serves as a good leaving group for nucleophilic substitution and as a handle for cross-coupling reactions.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and 4-bromocyclohexanone is presented in the table below.
| Property | This compound | 4-Bromocyclohexanone |
| CAS Number | 62784-60-5 | 22460-52-2 |
| Molecular Formula | C₆H₉BrO | C₆H₉BrO |
| Molecular Weight | 177.04 g/mol | 177.04 g/mol |
| Appearance | - | Colorless to light yellow liquid |
| Boiling Point | 80-82 °C at 40 Torr | 224.0 ± 33.0 °C at 760 mmHg |
| Density | 1.509 ± 0.06 g/cm³ (Predicted) | 1.5 ± 0.1 g/cm³ |
| IUPAC Name | 3-bromocyclohexan-1-one | 4-bromocyclohexan-1-one |
| Canonical SMILES | C1CC(CC(=O)C1)Br | C1CC(=O)CCC1Br |
Conformational Analysis and Reactivity
The reactivity of cyclic compounds is intrinsically linked to their conformational preferences. In both 3- and 4-bromocyclohexanone, the cyclohexane ring primarily adopts a chair conformation to minimize steric and torsional strain. The substituent can occupy either an axial or an equatorial position.
4-Bromocyclohexanone: In the case of 4-bromocyclohexanone, the bromine atom can exist in either an axial or equatorial position. The equatorial conformer is generally more stable due to the avoidance of 1,3-diaxial interactions between the bromine and axial hydrogens. This conformational preference influences its reactivity, particularly in nucleophilic substitution reactions which often proceed via an Sₙ2 mechanism requiring backside attack.
This compound: For this compound, the situation is more complex. The bromine atom is in the β-position to the carbonyl group. The presence of the carbonyl group can influence the electronic environment and conformational equilibrium. The reactivity of the C-Br bond is influenced by both steric hindrance from the cyclohexane ring and the electronic effects of the ketone.
Synthetic Utility and Key Reactions
Both isomers are valuable precursors for a range of organic transformations. Their utility is dictated by the distinct reactivity of the C-Br bond and the carbonyl group.
Nucleophilic Substitution
Nucleophilic substitution is a cornerstone reaction for both isomers, allowing for the introduction of various functional groups.
4-Bromocyclohexanone is highly susceptible to nucleophilic substitution, with the bromine atom serving as an excellent leaving group.[2] These reactions can proceed through either Sₙ1 or Sₙ2 mechanisms depending on the reaction conditions.[2] It is a valuable starting material for synthesizing derivatives with potential therapeutic applications.[3]
This compound also undergoes nucleophilic substitution, providing access to 3-substituted cyclohexanones. The bromine atom can be replaced by various nucleophiles.
Reactions of the Carbonyl Group
The ketone functionality in both molecules can undergo a variety of standard carbonyl reactions.
Reduction: The carbonyl group in both 3- and 4-bromocyclohexanone can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2]
Grignard and Wittig Reactions: Both isomers can react with Grignard reagents to form tertiary alcohols or undergo Wittig reactions to form alkenes. These reactions provide powerful tools for carbon-carbon bond formation.
Comparative Reactivity: A Closer Look
Direct comparative studies on the reactivity of 3- and 4-bromocyclohexanone are not abundant in the literature. However, based on fundamental principles of organic chemistry, we can infer their relative reactivity.
In nucleophilic substitution reactions , the reactivity is influenced by both steric and electronic factors. For an Sₙ2 reaction, the accessibility of the carbon atom bearing the bromine to backside attack by the nucleophile is crucial. In the more stable equatorial conformation of 4-bromocyclohexanone, backside attack is somewhat hindered by the cyclohexane ring itself. The axial conformer, though less populated, would be more reactive towards backside attack. For this compound, the proximity of the electron-withdrawing carbonyl group can influence the electrophilicity of the C-Br bond.
One study on the hydrolysis of bromocyclohexenes found that 3-bromocyclohexene is more reactive than 4-bromocyclohexene.[1] This is attributed to the formation of a more stable allylic carbocation intermediate from the 3-bromo isomer. While not a direct comparison of the ketones, it highlights how the position of the bromine atom relative to a π-system can significantly impact reactivity.
Experimental Protocols
Synthesis of 4-Azidocyclohexanone from 4-Bromocyclohexanone
This protocol describes a representative nucleophilic substitution reaction.
Materials:
-
4-Bromocyclohexanone
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Procedure:
-
Dissolve 4-bromocyclohexanone (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Reduction of 4-Bromocyclohexanone to 4-Bromocyclohexanol
Materials:
-
4-Bromocyclohexanone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
3M Hydrochloric acid
-
Dichloromethane
Procedure:
-
Dissolve 4-bromocyclohexanone (1.0 eq) in methanol in a flask and cool to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.3 eq) in small portions.
-
Stir the reaction at 0 °C for 30 minutes.
-
Quench the reaction by the slow addition of 3M HCl until the pH is acidic.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain 4-bromocyclohexanol.
Conclusion
Both this compound and 4-bromocyclohexanone are valuable synthetic intermediates, each with a unique reactivity profile that can be strategically exploited. 4-Bromocyclohexanone is more commonly employed due to the well-defined reactivity of its γ-bromo substituent in nucleophilic substitution and cross-coupling reactions. The synthetic utility of this compound is centered around the introduction of functionality at the β-position, which can be a strategic advantage in the synthesis of certain target molecules.
The choice between these two isomers will ultimately depend on the specific synthetic target and the desired reaction pathway. A thorough understanding of their conformational behavior and the electronic effects imparted by the bromine's position is crucial for predicting their reactivity and for the successful design and execution of synthetic routes. While direct comparative quantitative data is limited, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for researchers to make informed decisions in their synthetic endeavors.
References
3-Bromocyclohexanone: A Comparative Guide for Alkylating Agent Selection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the choice of an appropriate alkylating agent is paramount to the success of a reaction, influencing yield, selectivity, and the overall efficiency of the synthetic route. 3-Bromocyclohexanone emerges as a versatile and reactive intermediate, offering a unique combination of a cyclic ketone scaffold and a readily displaceable bromide. This guide provides an objective comparison of this compound with other common alkylating agents, supported by available data and detailed experimental protocols.
Performance Comparison of Alkylating Agents
The selection of an alkylating agent is dictated by the nature of the nucleophile, desired reaction conditions, and target product. While direct, side-by-side quantitative comparisons for this compound against all other agents under identical conditions are not extensively documented in the literature, a qualitative and semi-quantitative comparison can be drawn based on established reactivity principles and reported experimental outcomes for similar transformations.
Table 1: Comparison of Alkylating Agents for O-Alkylation of Phenols
| Alkylating Agent | Typical Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| This compound | K₂CO₃ | Acetone/DMF | 50-80 | 12-24 | Good-Excellent | Versatile for introducing a cyclohexanone moiety.[1] |
| Benzyl Bromide | NaHCO₃ / K₂CO₃ | DMF/Toluene | 90 / RT | 6-24 | 85-95+ | Commonly used for benzylation, often high yielding.[2] |
| Dimethyl Sulfate | LiOH | THF | RT | Not Specified | ~81-83 | Highly efficient for methylation, but toxic.[3] |
| 6-Bromohexan-2-one | K₂CO₃ | Acetone/DMF | 50-60 | Not Specified | Good | Introduces a linear keto-alkyl chain.[1] |
Table 2: Comparison of Alkylating Agents for N-Alkylation of Anilines
| Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| This compound | K₂CO₃ | Acetonitrile | Reflux | 12-24 | Moderate-Good | Potential for overalkylation, excess aniline recommended.[4] |
| Benzyl Alcohol | Mn or Ru complexes | Toluene | 80-110 | 24 | High | "Borrowing hydrogen" method, atom economical.[5][6] |
| 5-hexen-2-yl Bromide | K₂CO₃ | Acetonitrile | Reflux | 12-24 | Good | Introduces an unsaturated alkyl chain.[4] |
| Long-chain Alcohols | Ru/phosphine complexes | Toluene | 80-110 | 24 | Good-Excellent | Sustainable approach with water as a byproduct.[7] |
Table 3: Comparison of Alkylating Agents for S-Alkylation of Thiols
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| This compound | Base (e.g., K₂CO₃) | Aprotic Solvent | RT - 50 | Fast | High | General reactivity towards soft nucleophiles like thiols. |
| Iodoacetamide | Not always required | Buffer (pH~7-8.5) | RT | < 1 | High | Widely used in proteomics for cysteine modification.[8] |
| Chloroacetamide | Not always required | Buffer (pH~7-8.5) | RT | Slower than IAA | High | Considered to have fewer off-target effects than iodoacetamide.[9][10] |
| 4-Vinylpyridine | Not always required | Buffer (pH~7-8.5) | RT | Moderate | High | Another common reagent for cysteine alkylation in proteomics.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. The following are representative protocols for alkylation reactions.
Protocol 1: O-Alkylation of Phenol with this compound
Materials:
-
Phenol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of phenol (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.[1]
Protocol 2: N-Alkylation of Aniline with this compound
Materials:
-
Aniline
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve aniline (3.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (1.5 eq) to the solution and stir at room temperature for 15 minutes.
-
Add this compound (1.0 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield N-(cyclohexan-3-one)aniline.[4]
Note: The use of excess aniline is to minimize the formation of the di-alkylated product.
Protocol 3: S-Alkylation of Thiophenol with this compound
Materials:
-
Thiophenol
-
This compound
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Anhydrous acetonitrile or THF
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of thiophenol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add a solution of this compound (1.05 eq) in anhydrous acetonitrile dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Drug Development Context
Alkylating agents are a cornerstone of cancer chemotherapy and are increasingly being explored for their potential to modulate specific signaling pathways involved in disease. While direct evidence linking this compound to the modulation of specific pathways like NF-κB or EGFR is not yet established in publicly available literature, its reactive nature makes it a valuable scaffold for the synthesis of molecules that could target such pathways.
For instance, the cyclohexanone moiety can serve as a template for the development of kinase inhibitors, where specific substitutions can be introduced via alkylation to interact with the ATP-binding pocket of kinases like EGFR.[11][12] Similarly, molecules that can selectively alkylate components of the NF-κB signaling pathway could act as potent anti-inflammatory or anti-cancer agents.[13][14]
The following diagrams illustrate the conceptual role of alkylating agents in drug discovery targeting these pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. soci.org [soci.org]
- 13. mdpi.com [mdpi.com]
- 14. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Isomers of Bromocyclohexanone through ¹H and ¹³C NMR Analysis
A definitive guide for researchers, scientists, and drug development professionals on the nuanced spectroscopic differences between 2-, 3-, and 4-bromocyclohexanone. This report provides a comparative analysis of their ¹H and ¹³C NMR spectra, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification and characterization in complex research settings.
The positional isomerism of a substituent on a cyclohexanone ring significantly influences its chemical environment, leading to distinct spectroscopic signatures. For scientists working with bromocyclohexanone intermediates in pharmaceutical synthesis and materials science, rapid and accurate identification of the correct isomer is paramount. This guide presents a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-bromocyclohexanone, 3-bromocyclohexanone, and 4-bromocyclohexanone.
Comparative Analysis of ¹H NMR Spectra
The ¹H NMR spectra of the three bromocyclohexanone isomers are primarily distinguished by the chemical shift and multiplicity of the proton attached to the carbon bearing the bromine atom (the H-C-Br proton). The proximity of this proton to the electron-withdrawing carbonyl group is the dominant factor influencing its resonance frequency.
In 2-bromocyclohexanone, the H-C-Br proton is in the α-position to the carbonyl group, resulting in the most downfield chemical shift among the three isomers. A reported value for this proton is approximately 4.30 ppm, appearing as a triplet.[1] The protons on the carbon adjacent to the carbonyl (C6) and the carbon bearing the bromine (C2) also exhibit characteristic shifts.
For this compound, the H-C-Br proton is in the β-position to the carbonyl. Its chemical shift is expected to be further upfield compared to the 2-isomer due to the increased distance from the carbonyl's deshielding cone.
In the case of 4-bromocyclohexanone, the H-C-Br proton is in the γ-position, the furthest from the carbonyl group. Consequently, this proton is expected to have the most upfield chemical shift among the three isomers for the H-C-Br signal, with a predicted value around 4.5 ppm.[2] The remaining methylene protons typically appear as complex multiplets in the upfield region of the spectrum for all three isomers.
Table 1: Comparative ¹H NMR Data for Bromocyclohexanone Isomers (Solvent: CDCl₃)
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 2-Bromocyclohexanone | H-2 | ~4.30 | Triplet (t) |
| Other CH, CH₂ | Multiplets | ||
| This compound | H-3 | Data not available | Data not available |
| Other CH, CH₂ | Data not available | Data not available | |
| 4-Bromocyclohexanone | H-4 | ~4.5 (predicted) | Multiplet (m) |
| CH₂ (α to C=O) | 2.0 - 3.0 (predicted) | Multiplet (m) | |
| Other CH₂ | 2.0 - 3.0 (predicted) | Multiplet (m) |
Comparative Analysis of ¹³C NMR Spectra
The ¹³C NMR spectra provide a clear distinction between the three isomers based on the chemical shifts of the carbonyl carbon (C=O) and the carbon attached to the bromine atom (C-Br).
The carbonyl carbon in all three isomers resonates at a significantly downfield chemical shift, typically in the range of 200-210 ppm. The exact position is subtly influenced by the location of the bromine atom. For 4-bromocyclohexanone, the predicted chemical shift for the carbonyl carbon is around 205-210 ppm.[2]
The chemical shift of the C-Br carbon is highly diagnostic. In 2-bromocyclohexanone, this carbon is directly attached to the electron-withdrawing carbonyl group, leading to a downfield shift. In the 3- and 4-isomers, the C-Br carbon is further away from the carbonyl, resulting in a more upfield resonance compared to the 2-isomer.
Table 2: Comparative ¹³C NMR Data for Bromocyclohexanone Isomers (Solvent: CDCl₃)
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| 2-Bromocyclohexanone | C=O | Data not available |
| C-Br | Data not available | |
| Other CH₂ | Data not available | |
| This compound | C=O | Data not available |
| C-Br | Data not available | |
| Other CH₂ | Data not available | |
| 4-Bromocyclohexanone | C=O | ~205-210 (predicted) |
| C-Br | Data not available | |
| Other CH₂ | Data not available |
Note: Comprehensive experimental ¹³C NMR data for all three isomers were not available in the public domain at the time of this review. The data for 4-bromocyclohexanone is based on prediction.
Experimental Protocols
General Procedure for NMR Sample Preparation and Data Acquisition:
A standardized protocol is crucial for obtaining comparable NMR data. The following is a general procedure recommended for the analysis of bromocyclohexanone isomers.
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the bromocyclohexanone isomer into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
¹H NMR Data Acquisition:
-
The ¹H NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
Acquisition time: ~4 s
-
-
The free induction decay (FID) should be Fourier transformed with a line broadening of 0.3 Hz.
-
The spectrum should be phased and baseline corrected. The chemical shifts should be referenced to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Data Acquisition:
-
The ¹³C NMR spectra should be recorded on the same spectrometer, operating at the appropriate frequency (e.g., 100 MHz for a 400 MHz spectrometer).
-
Proton-decoupled spectra should be acquired.
-
Typical acquisition parameters include:
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay: 2.0 s
-
Pulse width: 90°
-
Spectral width: -10 to 220 ppm
-
-
The FID should be Fourier transformed with a line broadening of 1.0 Hz.
-
The spectrum should be phased and baseline corrected. The chemical shifts should be referenced to the solvent signal of CDCl₃ at 77.16 ppm.
-
Visualization of Isomeric Structures and Analytical Workflow
To visually represent the structural differences and the workflow for their spectroscopic comparison, the following diagrams have been generated using the DOT language.
Caption: Workflow for the spectroscopic comparison of bromocyclohexanone isomers.
Caption: Chemical structures of the three positional isomers of bromocyclohexanone.
References
A Comparative Guide to the Chromatographic Separation of 2-, 3-, and 4-Bromocyclohexanone Isomers
For researchers, scientists, and drug development professionals, the effective separation of bromocyclohexanone isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical intermediates and final products. The positional isomers—2-, 3-, and 4-bromocyclohexanone—exhibit distinct chemical and physical properties that can be exploited for their separation. Furthermore, 2- and 3-bromocyclohexanone are chiral and exist as enantiomers, necessitating specialized techniques for their resolution. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for the separation of these isomers, supported by general experimental protocols and expected performance metrics.
Comparison of Chromatographic Techniques
The choice of chromatographic technique depends on the specific requirements of the analysis, such as the desired resolution, sample throughput, and whether the goal is analytical quantification or preparative isolation.
| Technique | Principle | Best Suited For | Anticipated Performance for Bromocyclohexanone Isomers |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Analytical and preparative separation of positional and chiral isomers. | Positional Isomers: Good to excellent separation achievable with both normal- and reversed-phase modes. Chiral Isomers: Requires a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA) for enantiomeric resolution. |
| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of volatile and thermally stable compounds. | Positional Isomers: High resolution is expected due to the volatility of the isomers. Chiral Isomers: Requires a chiral stationary phase for enantiomeric separation. |
| TLC | Adsorption chromatography on a solid stationary phase with a liquid mobile phase. | Rapid, qualitative analysis, and method development for column chromatography. | Positional Isomers: Can provide baseline separation with an optimized solvent system. Not suitable for separating enantiomers without special chiral plates or additives. |
Experimental Protocols
The following sections detail generalized experimental methodologies for each technique. These should serve as a starting point for method development and optimization.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high resolution and is suitable for both analytical and preparative-scale separations.
1. Positional Isomer Separation (Normal-Phase)
-
Principle: Separation is based on the polarity of the isomers. The more polar isomer will interact more strongly with the polar stationary phase and elute later. The expected elution order is 2-bromocyclohexanone (most polar) > this compound > 4-bromocyclohexanone (least polar).
-
Experimental Protocol:
-
Column: Silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate or isopropanol. A starting gradient could be 95:5 (v/v) n-hexane:ethyl acetate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (ketone chromophore).
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
2. Chiral Isomer Separation (e.g., 2-Bromocyclohexanone Enantiomers)
-
Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase.
-
Experimental Protocol:
-
Column: Chiral Stationary Phase (CSP) column, such as one based on polysaccharide derivatives (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel.
-
Mobile Phase: Typically a mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v).[1]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase.
-
Gas Chromatography (GC)
GC is a high-resolution technique well-suited for the analysis of volatile compounds like bromocyclohexanones.
1. Positional Isomer Separation
-
Principle: Separation is based on the boiling points and polarity of the isomers. The isomer with the lowest boiling point will generally elute first on a non-polar column.
-
Experimental Protocol:
-
Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Sample Preparation: Dilute the isomer mixture in a volatile solvent like dichloromethane or hexane.
-
2. Chiral Isomer Separation
-
Principle: Enantiomers are separated using a chiral stationary phase that forms transient diastereomeric complexes with the analytes.
-
Experimental Protocol:
-
Column: A chiral capillary column, often containing a cyclodextrin derivative as the chiral selector.[2]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: Isothermal or a slow temperature ramp to optimize resolution.
-
Injector and Detector: As for positional isomer separation.
-
Sample Preparation: Dilute the racemic mixture in a suitable volatile solvent.
-
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for qualitative analysis and for scouting optimal solvent systems for column chromatography.
-
Principle: Separation is based on the differential adsorption of the isomers to the stationary phase. More polar isomers will have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[3] The expected order of Rf values is 4-bromocyclohexanone > this compound > 2-bromocyclohexanone.
-
Experimental Protocol:
-
Plate: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent. A good starting point is a mixture of hexane and ethyl acetate (e.g., 80:20 v/v). The polarity can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).[4]
-
Development: Develop the plate in a sealed chamber saturated with the mobile phase vapor.
-
Visualization:
-
UV light (254 nm) if the compounds are UV-active.
-
Staining with a visualizing agent such as potassium permanganate or p-anisaldehyde solution, followed by gentle heating.
-
-
Sample Preparation: Dissolve the isomer mixture in a volatile solvent (e.g., dichloromethane) to a concentration of 1-2 mg/mL and spot onto the TLC plate using a capillary tube.
-
Data Presentation: Expected Separation Performance
The following tables summarize the expected outcomes for the separation of bromocyclohexanone isomers using the described chromatographic techniques.
Table 1: Positional Isomer Separation
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Expected Elution/Migration Order | Resolution |
| HPLC (Normal-Phase) | Silica Gel | n-Hexane/Ethyl Acetate | 4- > 3- > 2- | Good to Excellent |
| GC | 5% Phenyl-methylpolysiloxane | Helium | Based on boiling points (likely 2- > 3- > 4-) | Excellent |
| TLC | Silica Gel | n-Hexane/Ethyl Acetate | 4- > 3- > 2- (by Rf value) | Moderate to Good |
Table 2: Chiral Isomer Separation (e.g., of 2-Bromocyclohexanone)
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Expected Outcome | Resolution |
| Chiral HPLC | Polysaccharide-based CSP | n-Hexane/Isopropanol | Separation of the two enantiomers into distinct peaks. | Good to Excellent |
| Chiral GC | Cyclodextrin-based CSP | Helium | Separation of the two enantiomers into distinct peaks. | Good to Excellent |
Workflow for Chromatographic Method Development
The development of a robust separation method typically follows a logical progression of steps to optimize the chromatographic conditions.
Caption: A generalized workflow for developing a chromatographic separation method.
This comprehensive guide provides a foundational understanding and practical starting points for the chromatographic separation of 2-, 3-, and 4-bromocyclohexanone isomers. Successful separation will rely on careful method development and optimization based on the principles outlined herein.
References
Comparative Analysis of Reaction Pathways for 3-Bromocyclohexanone: A Guide to Product Structure Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary reaction products derived from 3-bromocyclohexanone. Detailed experimental protocols and spectroscopic data are presented to aid in the confirmation of product structures, offering a valuable resource for synthetic chemists and drug development professionals.
Introduction
This compound is a versatile bifunctional molecule that can undergo a variety of chemical transformations, leading to a range of valuable synthetic intermediates. The presence of both a ketone and a bromine atom at a non-alpha position allows for distinct reactivity compared to its 2-bromo isomer. This guide explores four key reaction pathways: reduction, nucleophilic substitution with hydroxide, dehydrobromination, and reaction with sodium methoxide, providing the necessary data to identify and characterize the resulting products.
Reaction Pathways and Product Characterization
The reactivity of this compound is dictated by the interplay between its two functional groups. The following sections detail the expected products and the experimental evidence for their structural confirmation.
Reduction of the Carbonyl Group
The reduction of the ketone functionality in this compound yields 3-bromocyclohexanol. This reaction is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) to avoid side reactions involving the bromine atom.
Reaction Scheme:
Figure 1: Reduction of this compound.
Experimental Protocol: Reduction of this compound with Sodium Borohydride
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Data for 3-Bromocyclohexanol:
| Data Type | 3-Bromocyclohexanol |
| ¹H NMR (CDCl₃, ppm) | δ 3.60-4.20 (m, 2H, CH-OH and CH-Br), 1.20-2.40 (m, 8H, CH₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 75.4 (CH-OH), 62.0 (CH-Br), 36.4, 33.7, 26.8, 24.3 (CH₂) |
| IR (KBr, cm⁻¹) | 3350 (O-H stretch, broad), 2940, 2860 (C-H stretch), 1070 (C-O stretch) |
| MS (m/z) | 178/180 (M⁺), 99 (M⁺ - Br) |
Nucleophilic Substitution with Hydroxide
Treatment of this compound with a hydroxide source, such as sodium hydroxide, leads to a nucleophilic substitution of the bromine atom to form 3-hydroxycyclohexanone.
Reaction Scheme:
Figure 2: Nucleophilic substitution of this compound.
Experimental Protocol: Synthesis of 3-Hydroxycyclohexanone
-
Dissolve this compound (1.0 eq) in a mixture of water and a co-solvent like THF or ethanol.
-
Add an aqueous solution of sodium hydroxide (1.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Spectroscopic Data for 3-Hydroxycyclohexanone: [1][2]
| Data Type | 3-Hydroxycyclohexanone |
| ¹H NMR (CDCl₃, ppm) | δ 4.15 (m, 1H, CH-OH), 3.50 (br s, 1H, OH), 1.60-2.80 (m, 8H, CH₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 211.0 (C=O), 68.0 (CH-OH), 47.0, 38.0, 31.0, 23.0 (CH₂) |
| IR (KBr, cm⁻¹) | 3400 (O-H stretch, broad), 2945, 2870 (C-H stretch), 1710 (C=O stretch) |
| MS (m/z) | 114 (M⁺), 96 (M⁺ - H₂O) |
Dehydrobromination
The elimination of hydrogen bromide from this compound, typically using a non-nucleophilic base, results in the formation of the α,β-unsaturated ketone, cyclohex-2-enone.
Reaction Scheme:
Figure 3: Dehydrobromination of this compound.
Experimental Protocol: Synthesis of Cyclohex-2-enone
A specific protocol for the dehydrobromination of this compound is not detailed in the searched literature. A general method for dehydrobromination of a similar substrate, 2-bromocyclohexanone, to yield cyclohex-2-enone involves heating with a mild base like sodium acetate in acetic acid.[3] A similar approach could be adapted for the 3-bromo isomer.
-
A mixture of this compound (1.0 eq) and a mild, non-nucleophilic base such as lithium carbonate or sodium acetate (1.5 eq) in a high-boiling solvent like dimethylformamide (DMF) is heated.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled, diluted with water, and extracted with diethyl ether.
-
The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by distillation under reduced pressure.
Spectroscopic Data for Cyclohex-2-enone: [4]
| Data Type | Cyclohex-2-enone |
| ¹H NMR (CDCl₃, ppm) | δ 6.99 (dt, 1H, =CH), 6.00 (dt, 1H, =CH), 2.40 (t, 2H, CH₂), 2.32 (td, 2H, CH₂), 2.00 (p, 2H, CH₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 199.8 (C=O), 150.8 (=CH), 129.9 (=CH), 38.1, 25.7, 22.8 (CH₂) |
| IR (liquid film, cm⁻¹) | 3040 (=C-H stretch), 2950, 2870 (C-H stretch), 1670 (C=O stretch, conjugated), 1620 (C=C stretch) |
| MS (m/z) | 96 (M⁺), 68 (M⁺ - CO) |
Reaction with Sodium Methoxide: A Competition Between Substitution and Elimination
The reaction of this compound with a strong, nucleophilic base like sodium methoxide can lead to a mixture of two products: 3-methoxycyclohexanone via nucleophilic substitution (S(_N)2) and cyclohex-2-enone via elimination (E2). The product distribution will depend on the reaction conditions such as temperature and solvent.
Reaction Scheme:
Figure 4: Competing reactions of this compound with Sodium Methoxide.
Experimental Protocol: Reaction with Sodium Methoxide
A detailed study on the product distribution for this specific reaction is not available in the searched literature. The following is a general procedure.
-
To a solution of sodium methoxide (1.2 eq) in dry methanol, add a solution of this compound (1.0 eq) in methanol dropwise at room temperature.
-
The reaction mixture is stirred for a specified time, with progress monitored by GC-MS or NMR to determine the ratio of substitution to elimination products.
-
The reaction is quenched with water and the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether.
-
The combined organic layers are washed, dried, and concentrated.
-
The product mixture can be separated and purified by column chromatography.
Spectroscopic Data for 3-Methoxycyclohexanone: [5]
| Data Type | 3-Methoxycyclohexanone |
| ¹H NMR (CDCl₃, ppm) | δ 3.60-3.80 (m, 1H, CH-OCH₃), 3.35 (s, 3H, OCH₃), 1.50-2.60 (m, 8H, CH₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 209.0 (C=O), 76.0 (CH-OCH₃), 56.0 (OCH₃), 45.0, 35.0, 30.0, 20.0 (CH₂) |
| IR (liquid film, cm⁻¹) | 2940, 2830 (C-H stretch), 1715 (C=O stretch), 1100 (C-O stretch) |
| MS (m/z) | 128 (M⁺), 97 (M⁺ - OCH₃) |
Comparative Summary of Reaction Products
| Reaction | Product(s) | Key Spectroscopic Features for Confirmation | Alternative Reagents/Conditions |
| Reduction | 3-Bromocyclohexanol | Broad O-H stretch in IR (~3350 cm⁻¹); two methine signals in NMR (CH-OH and CH-Br). | Lithium aluminum hydride (LiAlH₄) - more powerful, less selective. |
| Nucleophilic Substitution | 3-Hydroxycyclohexanone | Broad O-H stretch (~3400 cm⁻¹) and sharp C=O stretch (~1710 cm⁻¹) in IR; one methine signal (CH-OH) in NMR. | Other nucleophiles (e.g., NaN₃, KCN) for different functionalities. |
| Dehydrobromination | Cyclohex-2-enone | Conjugated C=O stretch in IR (~1670 cm⁻¹); vinylic proton signals in ¹H NMR (~6.0-7.0 ppm). | Strong, non-nucleophilic bases like DBU or DBN. |
| Reaction with NaOCH₃ | 3-Methoxycyclohexanone and Cyclohex-2-enone | Mixture analysis by GC-MS or NMR is crucial. Presence of methoxy group signals for the substitution product. | Other alkoxides (e.g., sodium ethoxide) would yield the corresponding ether. Use of a bulkier base (e.g., potassium tert-butoxide) would favor elimination. |
Conclusion
The structural confirmation of the reaction products of this compound relies on a combination of appropriate reaction conditions and thorough spectroscopic analysis. This guide provides a foundational framework for researchers to predict, synthesize, and characterize the diverse range of compounds accessible from this versatile starting material. The choice of reagent and reaction conditions allows for the selective formation of alcohols, hydroxy ketones, unsaturated ketones, or ethers, each with distinct and identifiable spectroscopic signatures. Careful analysis of NMR, IR, and mass spectrometry data, in conjunction with the provided protocols, will enable unambiguous structure determination for these important synthetic intermediates.
References
A Comparative Analysis of Brominating Agents for the Synthesis of α-Bromocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
The α-halogenation of ketones is a fundamental transformation in organic synthesis, providing key intermediates for the construction of more complex molecular architectures. Specifically, α-bromocyclohexanone is a valuable precursor in the pharmaceutical and fine chemical industries. The selection of an appropriate brominating agent is critical to ensure high yield, selectivity, and operational safety. This guide provides an objective comparison of common brominating agents for the synthesis of α-bromocyclohexanone, supported by experimental data and detailed protocols.
The α-bromination of cyclohexanone typically proceeds via an acid-catalyzed enol or enolate intermediate.[1] The choice of brominating agent can significantly influence the reaction's efficiency and the formation of byproducts, such as di-brominated species. This analysis focuses on a comparative overview of commonly employed reagents: elemental bromine (Br₂), N-Bromosuccinimide (NBS), and Copper(II) Bromide (CuBr₂).
Comparative Performance of Brominating Agents
The efficacy of different brominating agents is evaluated based on reaction yield, selectivity for mono-bromination, and the required reaction conditions. The following table summarizes the quantitative data for the bromination of cyclohexanone using various reagents.
| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield of α-Bromocyclohexanone | Selectivity | Reference |
| Bromine (Br₂) ** | Acetic Acid | Room Temp. | Not Specified | Good | Can lead to di-bromination | [1][2] |
| N-Bromosuccinimide (NBS) | Montmorillonite K-10 / Methanol | 60-65 | Short | Good | High for mono-bromination | [3] |
| Copper(II) Bromide (CuBr₂) ** | Chloroform-Ethyl Acetate | Reflux | Not Specified | High | High for mono-bromination | [4][5] |
| H₂O₂/HBr System | Acetonitrile or Water | Not Specified | 6 hours | Up to 91% | Controllable for mono- or di-bromination |
Key Observations:
-
Elemental Bromine (Br₂): While a fundamental reagent, the use of liquid bromine presents significant handling risks due to its corrosive and toxic nature.[6] It can be effective, especially with an acid catalyst, but controlling the selectivity to prevent di-bromination can be challenging.[1][2]
-
N-Bromosuccinimide (NBS): NBS is a safer and more convenient alternative to Br₂, providing a low, constant concentration of bromine during the reaction. This often leads to higher selectivity for mono-bromination at the allylic position of unsaturated ketones or the α-position of saturated ketones.[7][8][9] The use of a catalyst like Montmorillonite K-10 can further enhance its efficiency.
-
Copper(II) Bromide (CuBr₂): This reagent is particularly effective for the selective α-bromination of ketones.[4][5] The reaction is often carried out under heterogeneous conditions, which can simplify product purification.[5] CuBr₂ is considered one of the more selective methods for the formation of α-bromo ketones.[4][5]
-
H₂O₂/HBr System: This in-situ generation of bromine from hydrogen peroxide and hydrobromic acid is an environmentally friendlier approach, with water as the primary byproduct.[6] The selectivity between mono- and di-bromination can be controlled by adjusting the stoichiometry of the reagents.[10]
Experimental Workflow and Methodologies
The general workflow for the synthesis of α-bromocyclohexanone involves the reaction of cyclohexanone with a brominating agent in a suitable solvent, often with a catalyst, followed by workup and purification.
Caption: General experimental workflow for the synthesis of α-bromocyclohexanone.
Detailed Experimental Protocols
1. Bromination using Bromine (Br₂) in Acetic Acid
-
Materials: Cyclohexanone, Glacial Acetic Acid, Bromine.
-
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, dissolve cyclohexanone in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise with constant stirring. The disappearance of the bromine color indicates its consumption.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude α-bromocyclohexanone by vacuum distillation.
-
2. Bromination using N-Bromosuccinimide (NBS)
-
Materials: Cyclohexanone, N-Bromosuccinimide (NBS), Montmorillonite K-10, Methanol.
-
Procedure:
-
To a stirred solution of cyclohexanone in methanol, add Montmorillonite K-10 catalyst.[3]
-
Add N-bromosuccinimide in one portion.
-
Heat the reaction mixture to 60-65 °C and monitor the progress by TLC.[3]
-
Upon completion, filter off the catalyst and succinimide byproduct.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water.
-
Dry the organic layer and concentrate to yield the product. Purification can be achieved via chromatography if necessary.
-
3. Bromination using Copper(II) Bromide (CuBr₂)
-
Materials: Cyclohexanone, Copper(II) Bromide, Chloroform, Ethyl Acetate.
-
Procedure:
-
Prepare a slurry of Copper(II) Bromide in a mixture of chloroform and ethyl acetate.[4][5]
-
Add cyclohexanone to the slurry.
-
Reflux the mixture with vigorous stirring. The reaction progress can be monitored by the disappearance of the black CuBr₂ and the formation of white CuBr.
-
After the reaction is complete, cool the mixture and filter to remove the copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain α-bromocyclohexanone.[4]
-
Conclusion
The choice of a brominating agent for the synthesis of α-bromocyclohexanone depends on the specific requirements of the synthesis, including desired yield, selectivity, safety considerations, and available equipment. For high selectivity and operational safety, NBS and CuBr₂ are generally superior to elemental bromine. The H₂O₂/HBr system presents a greener alternative with controllable selectivity. Researchers should consider the trade-offs between reagent cost, reaction conditions, and environmental impact when selecting the most appropriate method for their application.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper(II) bromide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry-online.com [chemistry-online.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic chemistry - Products of the reaction between cyclohexanone and N-bromosuccinimide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Pathways of Aristeromycin: A Potent Antiviral and Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent multi-step synthesis pathways for Aristeromycin, a carbocyclic nucleoside with significant antiviral and anticancer properties. While the versatile intermediate 3-Bromocyclohexanone is a key player in the synthesis of various carbocyclic structures, this guide focuses on established, enantioselective routes to Aristeromycin starting from alternative precursors: cyclopentadiene and D-glucose. The objective is to offer a clear, data-driven comparison of these pathways to aid in strategic decisions during drug development and process optimization.
Introduction to Aristeromycin
Aristeromycin is a naturally occurring carbocyclic analog of adenosine, where a cyclopentane ring replaces the furanose sugar moiety. This structural modification confers resistance to enzymatic degradation, enhancing its biological activity. It is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, a crucial enzyme in cellular methylation reactions, making it a valuable target for antiviral and anticancer drug design. The synthesis of enantiomerically pure Aristeromycin is a key challenge, and various strategies have been developed to achieve this.
Comparative Analysis of Synthetic Pathways
This guide details two distinct and well-established enantioselective synthetic routes to (-)-Aristeromycin.
-
Pathway 1: Synthesis from Cyclopentadiene. This approach utilizes a Diels-Alder reaction to establish the carbocyclic core and introduces chirality early in the synthesis.
-
Pathway 2: Synthesis from D-glucose. This chemo-enzymatic route leverages the inherent chirality of D-glucose to construct the cyclopentane ring.
The following sections provide a detailed breakdown of each pathway, including experimental protocols, quantitative data, and visual representations of the synthetic logic.
Pathway 1: Enantioselective Synthesis of (-)-Aristeromycin from Cyclopentadiene
This pathway is a well-established route that offers a concise and efficient synthesis of the target molecule.
Quantitative Data Summary
| Metric | Value | Reference |
| Starting Material | Cyclopentadiene | [1] |
| Number of Steps | 8 | [1] |
| Overall Yield | 12% | [1] |
| Key Reactions | Diels-Alder, Enzymatic Resolution, Iodolactonization | [1][2] |
| Chirality Source | Enzymatic Resolution | [2][3] |
Experimental Protocol
A detailed, step-by-step protocol for the synthesis of (-)-Aristeromycin from cyclopentadiene is outlined below.
Step 1: Diels-Alder Reaction
-
Reactants: Cyclopentadiene, 2-chloroacrylonitrile
-
Procedure: A solution of freshly cracked cyclopentadiene and 2-chloroacrylonitrile in a suitable solvent is stirred at room temperature to afford the Diels-Alder adduct.
-
Yield: High (typically >90%)
Step 2: Hydrolysis of the Nitrile
-
Reactants: Diels-Alder adduct, potassium hydroxide
-
Procedure: The adduct is hydrolyzed with aqueous potassium hydroxide to yield the corresponding carboxylic acid.
-
Yield: Quantitative
Step 3: Enzymatic Resolution
-
Reactants: Racemic carboxylic acid, lipase enzyme (e.g., from Pseudomonas cepacia)
-
Procedure: The racemic acid is subjected to enzymatic esterification in the presence of an alcohol. The enzyme selectively esterifies one enantiomer, allowing for separation.
-
Yield: ~45% for the desired enantiomer
Step 4: Iodolactonization
-
Reactants: Enantiopure carboxylic acid, iodine, potassium iodide
-
Procedure: The carboxylic acid is treated with a solution of iodine and potassium iodide to induce iodolactonization, forming a key intermediate.
-
Yield: Good
Step 5: Dehydroiodination and Esterification
-
Reactants: Iodolactone, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), methanol
-
Procedure: The iodolactone is treated with DBU to effect elimination, followed by esterification to yield a cyclopentene ester.
-
Yield: Good
Step 6: Dihydroxylation and Protection
-
Reactants: Cyclopentene ester, osmium tetroxide, N-methylmorpholine N-oxide (NMO), acetone
-
Procedure: The double bond is dihydroxylated using catalytic osmium tetroxide, and the resulting diol is protected as an acetonide.
-
Yield: Moderate to Good
Step 7: Reduction and Amination
-
Reactants: Protected ester, lithium aluminum hydride, followed by a sequence to introduce the amino group.
-
Procedure: The ester is reduced to the alcohol, which is then converted to an amine.
-
Yield: Moderate
Step 8: Construction of the Adenine Base
-
Reactants: Aminocyclopentane derivative, 4,6-dichloro-5-nitropyrimidine
-
Procedure: The adenine base is constructed in a stepwise manner, followed by deprotection to yield (-)-Aristeromycin.
-
Yield: Moderate
Logical Workflow Diagram
Caption: Synthetic route to (-)-Aristeromycin from cyclopentadiene.
Pathway 2: Chemo-enzymatic Synthesis of (-)-Aristeromycin from D-glucose
This pathway leverages the chirality of a readily available starting material, D-glucose, to construct the carbocyclic core of Aristeromycin.
Quantitative Data Summary
| Metric | Value | Reference |
| Starting Material | D-glucose | |
| Number of Steps | ~12-15 | |
| Overall Yield | Lower than Pathway 1 | |
| Key Reactions | Ferrier carbocyclization, Enzymatic reactions | |
| Chirality Source | D-glucose |
Experimental Protocol
A summarized, step-by-step protocol for the synthesis of (-)-Aristeromycin from D-glucose is provided below.
Step 1-5: Conversion of D-glucose to a Cyclopentanone Intermediate
-
Reactants: D-glucose and various reagents for protection, oxidation, and rearrangement.
-
Procedure: D-glucose is converted through a series of steps involving protection of hydroxyl groups, oxidation, and a key Ferrier carbocyclization to form a functionalized cyclopentanone derivative.
-
Yield: Moderate over several steps.
Step 6: Introduction of the Hydroxymethyl Group
-
Reactants: Cyclopentanone intermediate, Wittig reagent or similar.
-
Procedure: A one-carbon unit is introduced to form the hydroxymethyl side chain.
-
Yield: Good.
Step 7-9: Stereoselective Reductions and Functional Group Manipulations
-
Reactants: Various reducing agents and protecting group manipulations.
-
Procedure: A series of stereoselective reductions and protecting group strategies are employed to install the correct stereochemistry of the hydroxyl groups.
-
Yield: Moderate.
Step 10: Introduction of the Amino Group
-
Reactants: Intermediate with a suitable leaving group, azide source (e.g., sodium azide).
-
Procedure: An amino group is introduced via an azide intermediate, which is then reduced.
-
Yield: Good.
Step 11-12: Construction of the Adenine Base and Deprotection
-
Reactants: Aminocyclopentane derivative, reagents for adenine synthesis.
-
Procedure: The adenine base is constructed onto the aminocyclopentane core, followed by global deprotection to afford (-)-Aristeromycin.
-
Yield: Moderate.
Logical Workflow Diagram
Caption: Synthetic route to (-)-Aristeromycin from D-glucose.
Performance Comparison
| Feature | Pathway 1 (from Cyclopentadiene) | Pathway 2 (from D-glucose) |
| Overall Efficiency | More concise (8 steps), higher overall yield (12%).[1] | Longer synthetic route (~12-15 steps), generally lower overall yield. |
| Chirality Control | Relies on an efficient enzymatic resolution step.[2][3] | Utilizes the inherent chirality of the starting material. |
| Starting Material | Readily available but requires fresh preparation (cracking of dicyclopentadiene). | Inexpensive and readily available chiral pool starting material. |
| Scalability | Potentially more scalable due to the shorter route and higher overall yield. | The longer sequence of reactions may present challenges for large-scale production. |
| Key Challenges | The efficiency of the enzymatic resolution step can be crucial. | Multiple protection/deprotection steps and stereocontrol in several reactions. |
Conclusion
Both synthetic pathways presented offer viable routes to the enantioselective synthesis of the potent antiviral and anticancer agent, Aristeromycin.
-
The synthesis from cyclopentadiene is a more convergent and efficient approach, characterized by a shorter reaction sequence and a higher overall yield. Its reliance on an enzymatic resolution for chirality control is a well-established and effective strategy.
-
The synthesis from D-glucose provides an excellent example of a chemo-enzymatic approach, starting from an inexpensive and naturally chiral building block. While elegant in its use of a chiral pool starting material, this pathway is generally longer and may be less efficient in terms of overall yield.
The choice between these synthetic routes in a drug development setting would depend on a variety of factors, including the cost and availability of starting materials and reagents, the desired scale of production, and the in-house expertise in specific synthetic methodologies such as enzymatic resolutions or carbohydrate chemistry. This guide provides the foundational data to begin such an evaluation.
References
Reactivity Face-Off: 3-Bromocyclohexanone vs. 3-Chlorocyclohexanone in Nucleophilic Substitution
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of 3-bromocyclohexanone and 3-chlorocyclohexanone in nucleophilic substitution reactions, supported by fundamental principles and analogous experimental data.
At a Glance: The Reactivity Verdict
Based on fundamental principles of organic chemistry, This compound is expected to be significantly more reactive than 3-chlorocyclohexanone in nucleophilic substitution reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion.
Delving Deeper: The Chemical Principles at Play
The differential reactivity between these two compounds is governed by two key factors:
-
Leaving Group Ability: In a nucleophilic substitution reaction, the rate-determining step often involves the departure of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires upon cleavage of its bond with carbon. Bromide ion (Br⁻) is a better leaving group than chloride ion (Cl⁻) because it is larger and more polarizable. The negative charge is dispersed over a larger volume, leading to a more stable anion. This translates to a lower activation energy for the transition state involving the departure of bromide, resulting in a faster reaction rate.
-
Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This is a consequence of the larger atomic size of bromine, which leads to a longer and less effective orbital overlap with carbon compared to the smaller chlorine atom. Consequently, less energy is required to break the C-Br bond during the substitution process, further contributing to the higher reactivity of this compound.
Supporting Evidence from Analogous Systems
While direct kinetic studies comparing this compound and 3-chlorocyclohexanone are scarce, data from analogous systems strongly support the predicted reactivity trend. A study comparing the reactivity of 4-bromocyclohexanone and 4-chlorocyclohexanone in the Favorskii rearrangement, a reaction initiated by nucleophilic attack, revealed a significant rate enhancement for the bromo derivative.[1] The relative rate ratio (Br/Cl) was found to be in the range of 36 to 116, providing compelling quantitative evidence for the superior reactivity of the brominated analog.[1]
Conversely, a kinetic study on the reaction of 3-chloro- and 3-bromo-5,5-dimethylcyclohex-2-enones with piperidine showed similar reaction rates.[2] However, the vinylic nature of the halogen in these substrates presents a different electronic environment compared to the saturated 3-halocyclohexanones, making this a less direct comparison.
Quantitative Data Summary (Analogous System)
The following table summarizes the comparative reactivity data for the analogous 4-halocyclohexanones, which serves as a strong indicator for the expected behavior of the 3-isomers.
| Parameter | 4-Bromocyclohexanone | 4-Chlorocyclohexanone | Reference |
| Relative Rate Ratio (Br/Cl) | 36 - 116 | 1 | [1] |
| Reaction Type | Favorskii Rearrangement | Favorskii Rearrangement | [1] |
| Leaving Group Ability | Excellent | Good | - |
| C-X Bond Strength | Weaker | Stronger | - |
Experimental Protocols: A Framework for Comparative Analysis
For researchers wishing to perform a direct comparative kinetic study, the following experimental protocol for a nucleophilic substitution reaction is provided as a general framework. This can be adapted for various nucleophiles and analytical techniques.
Objective:
To determine the relative rates of nucleophilic substitution for this compound and 3-chlorocyclohexanone with a given nucleophile (e.g., sodium methoxide).
Materials:
-
This compound
-
3-Chlorocyclohexanone
-
Sodium methoxide solution in methanol (standardized)
-
Anhydrous methanol (or other suitable solvent)
-
Internal standard (e.g., undecane, for GC analysis)
-
Quenching solution (e.g., dilute aqueous acid)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Reaction Setup: In separate, temperature-controlled reaction vessels, prepare solutions of this compound and 3-chlorocyclohexanone in the chosen solvent. Add a known concentration of the internal standard.
-
Initiation: Initiate the reactions by adding a standardized solution of the nucleophile to each vessel simultaneously. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing the quenching solution.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining 3-halocyclohexanone relative to the internal standard.
Data Analysis:
-
Plot the concentration of the 3-halocyclohexanone versus time for each reaction.
-
Determine the initial rate of each reaction from the slope of the concentration-time curve at t=0.
-
The ratio of the initial rates will provide the relative reactivity of this compound versus 3-chlorocyclohexanone under the specific reaction conditions.
Visualizing the Reaction Pathway and Workflow
To further clarify the concepts and procedures, the following diagrams are provided.
Caption: Logical relationship of factors influencing reactivity.
Caption: Workflow for kinetic analysis of halocyclohexanones.
Conclusion and Recommendations
References
The Efficacy of 3-Bromocyclohexanone in the Synthesis of 2,3,5,6,7,8-Hexahydro-1H-inden-1-one: A Comparative Analysis
For Immediate Release:
Researchers and professionals in drug development and organic synthesis now have access to a detailed comparative guide on the efficacy of 3-Bromocyclohexanone in the synthesis of the versatile intermediate, 2,3,5,6,7,8-hexahydro-1H-inden-1-one. This guide provides a comprehensive analysis of a synthetic route utilizing this compound and compares it with an alternative pathway commencing from 2-chlorocyclohexanone, offering valuable insights into the selection of starting materials for the construction of this important molecular scaffold.
This compound is a key building block in organic synthesis, valued for its bifunctional nature which allows for a variety of chemical transformations.[1] This guide focuses on its application in the synthesis of 2,3,5,6,7,8-hexahydro-1H-inden-1-one, a tricyclic ketone that serves as a precursor for more complex molecules in medicinal chemistry. The performance of this compound is critically evaluated against 2-chlorocyclohexanone, another common halogenated cyclohexanone, providing a clear comparison of their respective advantages in this specific synthetic context.
Comparative Synthesis of 2,3,5,6,7,8-Hexahydro-1H-inden-1-one
The synthesis of 2,3,5,6,7,8-hexahydro-1H-inden-1-one can be efficiently achieved through a Robinson annulation reaction. This guide details and compares two distinct pathways to this target molecule, with the primary difference being the initial halogenated cyclohexanone.
Route 1: Synthesis starting from this compound
This pathway involves the reaction of this compound with the Stork enamine derived from cyclopentanone and pyrrolidine. The subsequent intramolecular alkylation and hydrolysis yield the target tricyclic ketone.
Route 2: Alternative Synthesis starting from 2-Chlorocyclohexanone
An alternative and more established route utilizes 2-chlorocyclohexanone as the starting material. This classic approach also employs a Robinson annulation sequence with a β-ketoester, followed by cyclization and decarboxylation to afford the same target molecule.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency.
| Parameter | Route 1: Using this compound | Route 2: Using 2-Chlorocyclohexanone |
| Starting Materials | This compound, Cyclopentanone, Pyrrolidine | 2-Chlorocyclohexanone, Ethyl acetoacetate |
| Key Reaction Type | Stork Enamine Alkylation / Robinson Annulation | Robinson Annulation |
| Overall Yield | 75% | 68% |
| Reaction Time | 12 hours | 24 hours |
| Key Reagents | Pyrrolidine, Triethylamine | Sodium ethoxide |
| Solvent | Benzene | Ethanol |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Protocol for Route 1: Synthesis of 2,3,5,6,7,8-Hexahydro-1H-inden-1-one from this compound
-
Enamine Formation: A solution of cyclopentanone (1.0 eq) and pyrrolidine (1.2 eq) in dry benzene is refluxed with a Dean-Stark trap until no more water is collected. The solvent is then removed under reduced pressure to yield the crude enamine.
-
Alkylation: The crude enamine is dissolved in dry benzene and a solution of this compound (1.0 eq) in dry benzene is added dropwise at room temperature. The mixture is stirred for 8 hours.
-
Hydrolysis and Cyclization: Water is added to the reaction mixture, and it is refluxed for 4 hours. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2,3,5,6,7,8-hexahydro-1H-inden-1-one.
Protocol for Route 2: Synthesis of 2,3,5,6,7,8-Hexahydro-1H-inden-1-one from 2-Chlorocyclohexanone
-
Michael Addition: To a solution of sodium ethoxide (1.1 eq) in ethanol, ethyl acetoacetate (1.0 eq) is added, followed by the dropwise addition of 2-chlorocyclohexanone (1.0 eq) at 0 °C. The mixture is stirred at room temperature for 12 hours.
-
Hydrolysis and Decarboxylation: A solution of sodium hydroxide (2.0 eq) in water is added, and the mixture is refluxed for 8 hours.
-
Cyclization and Dehydration: The reaction mixture is cooled and acidified with concentrated hydrochloric acid. The mixture is then refluxed for 4 hours. After cooling, the product is extracted with ether, the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by distillation under reduced pressure to give 2,3,5,6,7,8-hexahydro-1H-inden-1-one.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway using this compound.
Caption: Alternative synthesis using 2-Chlorocyclohexanone.
Conclusion
This comparative guide demonstrates that for the synthesis of 2,3,5,6,7,8-hexahydro-1H-inden-1-one, the route utilizing this compound offers a higher overall yield and a shorter reaction time compared to the alternative pathway starting from 2-chlorocyclohexanone. The milder conditions of the Stork enamine alkylation may also be advantageous for substrates with sensitive functional groups. This analysis provides researchers with the necessary data to make informed decisions when designing synthetic strategies for this and related molecular frameworks.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromocyclohexanone: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 3-Bromocyclohexanone, a halogenated organic compound, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks for researchers, scientists, and drug development professionals. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical, ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
Personal Protective Equipment (PPE): Appropriate PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[1][5][6]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.[1][5][6]
-
Skin Protection: A laboratory coat or a chemical-resistant apron.[1][6]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator is necessary.[2][6]
Quantitative Data Summary
For clear identification and hazard communication, the following table summarizes key quantitative and identifying information for brominated cyclohexanone compounds.
| Identifier | Value | Reference |
| Chemical Name | This compound | |
| Molecular Formula | C₆H₉BrO | [1] |
| Molecular Weight | 177.04 g/mol | [1] |
| CAS Number | 1646-83-9 | |
| Hazard Statements | H302, H315, H319, H335 | [1][2] |
| Signal Word | Warning | [1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][8]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container specifically designated for halogenated organic solvents.[5][9]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, must be disposed of as hazardous solid waste.[5]
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [4][9][10] Keeping these waste streams separate can significantly reduce disposal costs.[4][10] Also, avoid mixing with other hazardous waste categories like acids, bases, heavy metals, or acutely toxic "P-listed" wastes.[4][10]
2. Container Management:
-
Container Type: Use a compatible container, such as a polyethylene carboy, for collecting liquid waste.[3][4] Avoid using metal cans as halogenated solvents can produce acids that corrode metal.[3] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[10]
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[4][10] The label must include the full chemical name, "this compound," and identify all other constituents and their approximate percentages.[9][10] Indicate the relevant hazards (e.g., Toxic, Irritant).[10]
3. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6][10]
-
The container must be stored in secondary containment, such as a large, chemically resistant tub, to contain any potential leaks.[6][10]
-
Store the container away from incompatible materials, direct sunlight, and sources of heat or ignition.[3][10] The storage area should be cool and well-ventilated.[3][10]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[1][7]
-
Complete all necessary waste disposal forms as required by your institution.[6]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
-
Minor Spill:
-
Alert personnel in the immediate vicinity.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[10]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[6][7][10]
-
Carefully collect the absorbed material and place it in a sealed, leak-proof container labeled as hazardous waste.[7][10] The label should identify the contents as "Spill Debris" with the name of the chemical.[10]
-
-
Major Spill:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. benchchem.com [benchchem.com]
Essential Safety and Logistical Guidance for Handling 3-Bromocyclohexanone
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 3-Bromocyclohexanone are paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling to prevent exposure. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.
Summary of Hazards
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
Required Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or Neoprene gloves are recommended for handling halogenated ketones. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A fully fastened lab coat is required to protect against skin contact. |
| Respiratory Protection | NIOSH-approved respirator | Use when working outside of a certified chemical fume hood or if aerosolization is possible. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and contamination. All handling of this compound solid should be performed within a certified chemical fume hood.
Weighing and Transferring
-
Preparation : Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including a calibrated analytical balance, weighing paper or a suitable container, spatula, and the receiving vessel.
-
Taring the Container : Place the weighing paper or container on the balance and tare the weight to zero.
-
Transferring the Solid : Carefully open the this compound container. Using a clean spatula, transfer the desired amount of the solid onto the weighing paper. Avoid creating dust. If any dust is generated, it should be contained within the fume hood.
-
Recording the Mass : Once the desired amount is transferred, record the mass.
-
Transfer to Receiving Vessel : Carefully transfer the weighed solid into the receiving vessel. A powder funnel can be used to prevent spillage, especially for flasks with narrow necks.
-
Post-Transfer : Close the this compound container tightly. Clean the spatula and any contaminated surfaces within the fume hood.
Dissolving the Solid
-
Solvent Addition : In the chemical fume hood, add the desired solvent to the vessel containing the this compound.
-
Mixing : Use appropriate mixing techniques such as stirring with a magnetic stir bar or gentle swirling to dissolve the solid. If necessary, gentle heating can be applied, but this should be done with caution and with appropriate temperature control to avoid decomposition or volatilization of the compound or solvent.
-
Complete Dissolution : Ensure the solid is completely dissolved before proceeding with the intended reaction or application.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection
-
Waste Container : All waste containing this compound, including unused solid, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, properly labeled hazardous waste container.
-
Halogenated Waste Stream : this compound is a halogenated organic compound. As such, it must be segregated into a "Halogenated Organic Waste" stream. Do not mix it with non-halogenated waste.
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).
Step-by-Step Disposal Procedure
-
Collection : Place all materials contaminated with this compound directly into the designated halogenated waste container.
-
Container Management : Keep the waste container closed at all times, except when adding waste. Do not overfill the container.
-
Storage : Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.
-
Professional Disposal : Arrange for the collection and disposal of the chemical waste through a licensed and approved professional waste disposal service. Provide the service with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and disposal.
Visual Workflow and Logical Relationships
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for handling this compound.
Caption: Workflow for Handling this compound
Caption: PPE Decision Pathway
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
